Asebogenin
Description
This compound has been reported in Pityrogramma calomelanos, Etlingera littoralis, and other organisms with data available.
from Piper longicaudatum; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-21-12-8-14(19)16(15(20)9-12)13(18)7-4-10-2-5-11(17)6-3-10/h2-3,5-6,8-9,17,19-20H,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXIBKPHJYQSGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)O)C(=O)CCC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60331781 | |
| Record name | Asebogenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60331781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
520-42-3 | |
| Record name | Asebogenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=520-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Asebogenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60331781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Asebogenin: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Asebogenin, a dihydrochalcone found in several plant species, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, IUPAC nomenclature, and physicochemical properties. Furthermore, it delves into its mechanism of action, focusing on its role as an inhibitor of Spleen tyrosine kinase (Syk) phosphorylation and the downstream effects on platelet aggregation and neutrophil extracellular trap (NET) formation. This document includes a detailed synthetic protocol and a visual representation of the associated signaling pathway to facilitate further research and drug development efforts.
Chemical Identity and Physicochemical Properties
This compound is chemically known as 1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one.[1][2] It belongs to the dihydrochalcone class of flavonoids.[1]
Chemical Structure:
Table 1: Physicochemical and Biological Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one | [1][2] |
| Molecular Formula | C16H16O5 | [1][3] |
| Molecular Weight | 288.29 g/mol | [1][3] |
| CAS Number | 520-42-3 | [1][3] |
| Melting Point | 168 °C | [3] |
| Boiling Point (Predicted) | 550.9 ± 50.0 °C | |
| Density (Predicted) | 1.325 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 7.00 ± 0.40 | |
| XLogP3 | 3.0 | [2] |
| Biological Activity | Antifungal, Antiplatelet, Antithrombotic, Syk Inhibitor | [4] |
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, with its antithrombotic effects being a primary area of investigation.[4] The core mechanism of action for its antiplatelet and antithrombotic properties is the inhibition of Spleen tyrosine kinase (Syk) phosphorylation.[4]
Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune receptors, including the glycoprotein VI (GPVI) receptor in platelets. Upon collagen exposure, GPVI activation leads to the phosphorylation and activation of Syk. This initiates a downstream signaling cascade culminating in platelet activation, aggregation, and thrombus formation.
This compound has been shown to directly interfere with the phosphorylation of Syk at Tyr525/526, which is critical for its activation.[4] By inhibiting Syk phosphorylation, this compound effectively blocks the downstream signaling events, leading to a reduction in platelet activation and aggregation.
Furthermore, Syk signaling is also implicated in the formation of neutrophil extracellular traps (NETs), which are web-like structures of DNA, histones, and granular proteins released by neutrophils that contribute to thrombosis. This compound's inhibition of Syk also suppresses the formation of NETs induced by pro-inflammatory stimuli.[4]
Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound.
Figure 2. This compound's inhibition of the Syk signaling pathway.
Experimental Protocols
Synthesis of this compound
This compound can be synthesized from phloroglucinol in a multi-step process. The following protocol is a summary of a reported synthetic strategy.
Materials:
-
Phloroglucinol
-
Potassium carbonate (K2CO3)
-
Dimethyl sulfate (Me2SO4)
-
Acetone
-
Acetyl chloride (CH3COCl)
-
Aluminum chloride (AlCl3)
-
Dichloromethane (DCM)
-
Benzyl bromide (BnBr)
-
N,N-Dimethylformamide (DMF)
-
4-(methoxymethoxy)benzaldehyde
-
50% Potassium hydroxide (KOH) solution
-
Methanol (MeOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H2)
-
Hydrochloric acid (HCl)
Procedure:
-
Methylation of Phloroglucinol: Phloroglucinol is reacted with dimethyl sulfate in the presence of potassium carbonate in acetone to yield 1,3,5-trimethoxybenzene.
-
Friedel-Crafts Acylation: The product from step 1 undergoes Friedel-Crafts acylation with acetyl chloride and aluminum chloride in dichloromethane to introduce an acetyl group.
-
Benzylation: The resulting acetophenone is then protected with benzyl bromide using potassium carbonate in DMF.
-
Claisen-Schmidt Condensation: The benzylated intermediate is reacted with 4-(methoxymethoxy)benzaldehyde in the presence of 50% KOH in methanol to form a chalcone.
-
Reduction of the Chalcone: The double bond of the chalcone is reduced via catalytic hydrogenation using 10% Pd/C and hydrogen gas in a mixture of DCM and methanol.
-
Deprotection: The benzyl and methoxymethyl protecting groups are removed by treatment with aqueous hydrochloric acid in methanol to yield this compound.
Note: This is a summarized protocol. For detailed reaction conditions, purification methods, and characterization data, please refer to the primary literature.
Conclusion
This compound is a promising natural product with well-defined antithrombotic properties stemming from its ability to inhibit Syk phosphorylation. Its chemical structure and synthetic route are well-established, providing a solid foundation for further investigation. Future research should focus on elucidating its full pharmacokinetic and pharmacodynamic profiles, as well as exploring its therapeutic potential in preclinical models of thrombotic disorders. The information presented in this guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
An In-depth Technical Guide to the Biosynthetic Pathway of Asebogenin in Plants
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Asebogenin, a dihydrochalcone found in various plant species, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is critical for metabolic engineering efforts aimed at enhancing its production for therapeutic applications. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, starting from the primary metabolite L-phenylalanine. It details the key enzymatic steps within the well-established phenylpropanoid pathway, the central role of chalcone synthase, and the subsequent modification reactions leading to the final this compound structure. This document includes quantitative data from related pathways, detailed experimental protocols for pathway analysis, and diagrams illustrating the metabolic and regulatory networks.
Introduction to this compound
This compound, with the chemical structure 1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one, is a member of the dihydrochalcone class of plant secondary metabolites.[1][2] Dihydrochalcones are structurally related to chalcones and flavonoids and are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and antithrombotic effects.[1][3] this compound's therapeutic potential makes its biosynthetic pathway a subject of intense research, aiming to unlock methods for its sustainable and high-yield production.[3][4]
The biosynthesis of this compound is rooted in the general phenylpropanoid pathway, a major route for the synthesis of thousands of plant secondary metabolites.[5][6] This pathway converts L-phenylalanine into a variety of essential compounds, including flavonoids, lignins, and stilbenes.[7][8] this compound biosynthesis represents a specific branch of this intricate metabolic network.
The Core Biosynthetic Pathway of this compound
The formation of this compound in plants is a multi-step enzymatic process that begins with the amino acid L-phenylalanine. The pathway can be divided into two main stages: (1) the general phenylpropanoid pathway, which produces the key precursor p-coumaroyl-CoA, and (2) the specific branch leading to this compound, involving chalcone synthesis and subsequent modifications.
Stage 1: The General Phenylpropanoid Pathway
-
Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL, EC 4.3.1.5), which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[6][9] This is a critical entry point and a highly regulated step in phenylpropanoid metabolism.[10]
-
Cinnamate 4-Hydroxylase (C4H): Next, trans-cinnamic acid is hydroxylated at the C4 position by Cinnamate 4-Hydroxylase (C4H, EC 1.14.13.11), a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid.[6]
-
4-Coumarate:CoA Ligase (4CL): The final step in this stage is the activation of p-coumaric acid through the formation of a high-energy thioester bond with coenzyme A. This reaction is catalyzed by 4-Coumarate:CoA Ligase (4CL, EC 6.2.1.12), producing p-coumaroyl-CoA.[7][8] This molecule serves as a crucial branch-point intermediate for various downstream pathways, including flavonoid, stilbene, and this compound biosynthesis.[11]
Stage 2: Dihydrochalcone-Specific Pathway
-
Chalcone Synthase (CHS): The carbon skeleton of this compound is assembled by Chalcone Synthase (CHS, EC 2.3.1.74), a type III polyketide synthase.[12][13] CHS catalyzes a decarboxylative condensation reaction between one molecule of p-coumaroyl-CoA (which forms the B-ring and the three-carbon bridge) and three molecules of malonyl-CoA (which form the A-ring).[14] The product of this reaction is naringenin chalcone.
-
Chalcone Reductase (CHR): To form the dihydrochalcone backbone of this compound, the α,β-unsaturated double bond of the chalcone intermediate must be reduced. This is accomplished by a Chalcone Reductase (CHR), yielding a phloretin-like dihydrochalcone.
-
O-Methyltransferase (OMT): A key structural feature of this compound is the methoxy group at the 4'-position of the A-ring. This methylation is catalyzed by an O-methyltransferase (OMT). The timing of this step can vary between plant species; methylation may occur on an earlier precursor or on the final dihydrochalcone structure.
The diagram below illustrates the putative biosynthetic pathway leading to this compound.
Caption: Putative biosynthetic pathway of this compound from L-phenylalanine.
Regulation of the this compound Pathway
The biosynthesis of phenylpropanoids, including dihydrochalcones like this compound, is tightly regulated at the transcriptional level in response to various developmental and environmental cues.[5]
-
Environmental Stimuli: Factors such as UV radiation, pathogen attack (elicitors), and wounding are potent inducers of the pathway.[5] These stressors trigger signaling cascades that lead to the upregulation of biosynthetic genes.
-
Phytohormones: Plant hormones play a crucial role in modulating the pathway. Auxins generally inhibit the expression of key genes, while jasmonates and ethylene are often involved in the induction of defense-related compounds.[15]
-
Transcription Factors: The coordinated expression of pathway genes is controlled by complexes of transcription factors, most notably from the MYB, bHLH, and WD40-repeat families.[15] These factors bind to specific promoter elements in the target genes (e.g., PAL, C4H, 4CL, CHS), activating their transcription.
The diagram below shows a simplified model for the regulation of the pathway.
References
- 1. Synthesis of this compound and Balsacone A Precursor by a Novel Synthetic Strategy: Recent Opportunities for and Challenges of Total Synthesis of Balsacone A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound suppresses thrombus formation via inhibition of Syk phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of this compound and Balsacone A Precursor by a Novel Synthetic Strategy: Recent Opportunities for and Challenges of Total Synthesis of Balsacone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. biosoil.ru [biosoil.ru]
- 10. Phenylalanine ammonia-lyase and stilbene synthase gene expression in rolB transgenic cell cultures of Vitis amurensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biosynthesis of plant-specific stilbene polyketides in metabolically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chalcone synthase - Wikipedia [en.wikipedia.org]
- 13. Frontiers | Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus [frontiersin.org]
- 14. Stilbene and chalcone synthases: related enzymes with key functions in plant-specific pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Comprehensive Pharmacological Profile of Asebogenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asebogenin, a dihydrochalcone and a 4'-methyl ether derivative of phloretin, is a natural product with emerging pharmacological interest.[1][2][3] Initially recognized for its antibacterial and antiplasmodial activities, recent studies have unveiled its potent antithrombotic effects, positioning it as a promising lead compound for the development of novel and safe antithrombotic agents.[1][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one | PubChem[2] |
| Molecular Formula | C16H16O5 | PubChem[2][3] |
| Molecular Weight | 288.29 g/mol | PubChem[2] |
| CAS Number | 520-42-3 | PubChem[2] |
| Class | Dihydrochalcones | MDPI[1] |
Pharmacodynamics: The Antithrombotic Mechanism of Action
This compound exerts its antithrombotic effects primarily through the targeted inhibition of Spleen Tyrosine Kinase (Syk), a critical mediator in intracellular signaling pathways for both platelet activation and neutrophil extracellular trap (NET) formation.[4][5]
Inhibition of Platelet Activation and Aggregation
Platelet activation is a key event in thrombosis. Upon vascular injury, exposed collagen binds to the glycoprotein VI (GPVI) receptor on platelets, initiating a signaling cascade that is heavily dependent on Syk.[4] this compound has been shown to inhibit a series of GPVI-induced platelet responses.[4] Mechanistically, it directly interferes with the phosphorylation of Syk at Tyr525/526, which is crucial for its activation.[4] This inhibition of Syk activation leads to the suppression of downstream signaling events, including:
-
Reduced intracellular calcium mobilization.[4]
-
Decreased P-selectin exposure.[4]
-
Inhibited integrin αIIbβ3 activation.[4]
These effects collectively result in the potent inhibition of platelet aggregation and thrombus formation.[4]
Suppression of Neutrophil Extracellular Trap (NET) Formation
In addition to its effects on platelets, this compound also modulates the activity of neutrophils. Proinflammatory stimuli can induce the formation of NETs, which are web-like structures of DNA, histones, and granular proteins released by neutrophils that contribute significantly to both arterial and venous thrombosis.[4] The formation of NETs is also a Syk-dependent process.[4][5] By inhibiting Syk phosphorylation, this compound effectively suppresses NET formation, further contributing to its antithrombotic profile.[4][5]
Signaling Pathway of this compound
Caption: this compound inhibits both arterial and venous thrombosis by targeting Syk phosphorylation.
Pharmacokinetics
Detailed pharmacokinetic data for this compound, such as absorption, distribution, metabolism, and excretion, are not extensively covered in the provided search results. Further studies are required to fully characterize these parameters.
Preclinical Efficacy
In vivo studies in murine models have demonstrated the significant antithrombotic efficacy of this compound.
| Experimental Model | Dosing | Key Findings | Reference |
| FeCl₃-induced arterial thrombosis | 7.5, 15, and 30 μg/g body weight (intravenous) | Dose-dependently prolonged the time to complete arterial occlusion.[6] | [6] |
| Laser-induced arterial thrombosis | 15 μg/g body weight (intravenous) | Significantly decreased platelet accumulation and fibrin generation at the site of injury.[4] | [4] |
| Stenosis-induced venous thrombosis | Not specified | Attenuated venous thrombosis by reducing neutrophil accumulation and NET formation.[4] | [4] |
A key advantage highlighted in these studies is that this compound's antithrombotic effects are achieved without an increased risk of bleeding.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's pharmacological profile.
Platelet Aggregation Assay
This assay assesses the ability of this compound to inhibit agonist-induced platelet aggregation.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy, drug-free donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
-
Aggregation Measurement:
-
Pre-incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 5 minutes) at 37°C.
-
Add a platelet agonist, such as collagen-related peptide (CRP), ADP, or thrombin, to induce aggregation.
-
Monitor the change in light transmittance through the PRP suspension using an aggregometer. An increase in light transmittance corresponds to an increase in platelet aggregation.
-
Flow Cytometry for Platelet Activation Markers
This method quantifies the expression of activation markers on the platelet surface.
-
Sample Preparation:
-
Isolate washed platelets from whole blood.
-
Pre-treat the platelets with different concentrations of this compound or vehicle.
-
Stimulate the platelets with an agonist (e.g., CRP).
-
-
Immunostaining:
-
Incubate the treated platelets with fluorescently labeled antibodies specific for activation markers such as P-selectin (CD62P) and activated integrin αIIbβ3 (detected by fibrinogen binding).
-
-
Data Acquisition and Analysis:
-
Analyze the stained platelets using a flow cytometer.
-
Quantify the mean fluorescence intensity to determine the level of expression of the activation markers.
-
In Vivo Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model
This model evaluates the in vivo antithrombotic effect of this compound in a live animal model.
-
Animal Preparation:
-
Anesthetize the mouse (e.g., with an intraperitoneal injection of pentobarbital sodium).
-
Surgically expose the carotid artery.
-
-
Thrombus Induction:
-
Administer this compound or vehicle intravenously a set time before injury (e.g., 30 minutes).[6]
-
Apply a filter paper saturated with a ferric chloride solution (e.g., 8%) to the adventitial surface of the carotid artery for a short duration (e.g., 3 minutes) to induce oxidative injury to the vessel wall.[6]
-
-
Measurement of Thrombosis:
-
Monitor blood flow in the artery using a Doppler flow probe.
-
Record the time to complete vessel occlusion as a measure of thrombus formation.
-
Experimental Workflow
Caption: Experimental workflow for characterizing the antithrombotic effects of this compound.
Conclusion
This compound presents a compelling pharmacological profile as a novel antithrombotic agent. Its well-defined mechanism of action, centered on the inhibition of Syk phosphorylation, allows it to effectively target key pathological events in both arterial and venous thrombosis—namely, platelet activation and NET formation. Preclinical studies have demonstrated its efficacy in vivo without the common side effect of increased bleeding. Further research, particularly in the area of pharmacokinetics and clinical trials, is warranted to fully explore the therapeutic potential of this compound in the management of thrombotic disorders.
References
- 1. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
- 3. This compound suppresses thrombus formation via inhibition of Syk phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2.2. FeCl3-Induced Carotid Arterial Injury Thrombosis Model [bio-protocol.org]
- 5. 2.6. In Vivo Thrombosis Model Using FeCl3-Induced Carotid Artery Injury [bio-protocol.org]
- 6. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Molecular Mechanism of Asebogenin on Syk Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms through which Asebogenin, a dihydrochalcone compound, exerts its inhibitory effects on Spleen Tyrosine Kinase (Syk). Syk is a critical non-receptor tyrosine kinase that plays a pivotal role in signal transduction for various cellular processes, including immune responses and thrombosis.[1][2] Its inhibition is a key therapeutic strategy for autoimmune diseases and arterial/venous thrombosis.[3][4] This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows to facilitate further research and drug development.
Molecular Mechanism of Action: this compound as a Syk Inhibitor
This compound has been identified as a potent antithrombotic agent that directly targets Syk kinase.[3] The core of its mechanism lies in its ability to interfere with the activation of Syk by inhibiting its phosphorylation.
Mechanism of Inhibition: Research indicates that this compound directly interferes with the phosphorylation of Syk at key tyrosine residues, specifically Tyr525/526 , which are located in the activation loop of the kinase domain.[3][5] Phosphorylation at these sites is a critical step for Syk activation and the subsequent propagation of downstream signaling.[6] By preventing this phosphorylation event, this compound effectively blocks the kinase's catalytic activity.
Downstream Signaling Consequences: The inhibition of Syk activation by this compound leads to the suppression of multiple downstream pathways initiated by immunoreceptors, such as the glycoprotein VI (GPVI) receptor in platelets and Fc receptors in various immune cells.[3][7]
Key downstream effects include:
-
Inhibition of Platelet Activation: this compound significantly inhibits a series of platelet responses induced by collagen and collagen-related peptide (CRP), which signal through the GPVI-Syk pathway.[3][8] This includes the reduced phosphorylation of downstream effectors like Phospholipase Cγ2 (PLCγ2) and ERK1/2.[8]
-
Suppression of Neutrophil Extracellular Trap (NET) Formation: this compound attenuates the formation of NETs, which are implicated in venous thrombosis, by blocking the Syk-mediated signaling in neutrophils.[3][5][8]
The following diagram illustrates the GPVI signaling pathway in platelets and the specific point of intervention by this compound.
Caption: this compound's inhibition of Syk phosphorylation.
Molecular Docking and Binding Interactions: Molecular docking analyses have been performed to predict the binding conformation of this compound to the Syk kinase domain (PDB code: 4PUZ).[5] These studies reveal that this compound fits into the ATP-binding pocket. The binding is stabilized by a network of non-covalent interactions.
The logical relationship of these binding forces is depicted below.
Caption: Predicted binding interactions of this compound with Syk.
Quantitative Data Summary
While a specific IC50 value for this compound against purified Syk kinase is not prominently reported in the cited literature, its biological activity has been quantified in various functional assays at specific concentrations. For comparison, data for other known Syk inhibitors are included.
| Compound | Target | Assay Type | Concentration / IC50 | Observed Effect | Reference |
| This compound | Syk | Platelet Aggregation (Collagen-induced) | 3 µM | Inhibition of aggregation | [5] |
| This compound | Syk Signaling | Western Blot (pSyk in platelets) | 20 µM | Inhibition of CRP-induced Syk phosphorylation | [8] |
| This compound | Syk Signaling | Western Blot (pSyk in neutrophils) | 30 µM | Inhibition of fMLP-induced Syk phosphorylation | [8] |
| This compound | NET Formation | Fluorescence Staining (fMLP-induced) | 3 - 30 µM | Dose-dependent inhibition of NET formation | [8] |
| R406 | Syk | In Vitro Kinase Assay | 41 nM | Potent inhibition of Syk kinase activity | [2][9] |
| Entospletinib (GS-9973) | Syk | In Vitro Kinase Assay | 7.7 nM | Selective inhibition of Syk kinase activity | [1] |
| Piceatannol | Syk | In Vitro Kinase Assay | - | Known Syk inhibitor | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments based on standard methodologies reported in the literature.[10][11]
3.1 In Vitro Syk Kinase Inhibition Assay (Luminescent)
This protocol is adapted from the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[10][11][12]
Objective: To quantify the direct inhibitory effect of this compound on the enzymatic activity of purified Syk kinase.
Materials:
-
Recombinant Syk enzyme
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT
-
Substrate: Poly (Glu, Tyr) 4:1 peptide
-
ATP solution
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
96-well or 384-well white plates
-
Multilabel plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%). Include a positive control (e.g., Staurosporine) and a negative control (vehicle/DMSO).
-
Enzyme Incubation: In a well, add 4 µL of Syk enzyme solution (e.g., 1 ng/µL in kinase buffer) and 2 µL of the test compound solution.
-
Pre-incubation: Incubate the enzyme-compound mixture for 15 minutes at room temperature (or 27 °C).
-
Initiate Kinase Reaction: Add 4 µL of substrate/ATP solution (e.g., 0.2 µg/µL peptide and 10 µM ATP in kinase buffer) to start the reaction.
-
Reaction Incubation: Incubate the mixture for 60 minutes at 27 °C.
-
Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Detect ADP: Add 10 µL of Kinase Detection Reagent. This converts the ADP generated into ATP, which is then used by a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Record the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
The workflow for this assay is visualized below.
Caption: Workflow for an in vitro luminescent kinase assay.
3.2 Cell-Based Assays: Platelet Aggregation
Objective: To assess the functional effect of this compound on Syk-dependent platelet activation.
Materials:
-
Washed human platelets
-
Platelet aggregometer
-
Collagen or Collagen-Related Peptide (CRP) as an agonist
-
This compound
Procedure:
-
Prepare Platelets: Isolate platelets from fresh human blood and prepare washed platelet suspensions.
-
Pre-incubation: Pre-incubate the washed platelets with various concentrations of this compound (e.g., 3 µM) or vehicle control for 5 minutes at 37 °C.[5]
-
Induce Aggregation: Place the platelet suspension in the aggregometer cuvette. Add an agonist like collagen (e.g., 1 µg/mL) to induce aggregation.[5]
-
Monitor Aggregation: Monitor the change in light transmittance for several minutes. An increase in light transmittance corresponds to platelet aggregation.
-
Data Analysis: Quantify the extent of aggregation and compare the results from this compound-treated samples to the vehicle control.
Conclusion
This compound presents a compelling profile as a Syk kinase inhibitor. Its molecular mechanism is centered on the direct inhibition of Syk phosphorylation at the critical Tyr525/526 activation sites.[3] This action effectively disrupts downstream signaling pathways crucial for platelet activation and neutrophil-mediated thrombosis, demonstrating its potential as a lead compound for the development of novel and safe antithrombotic therapies.[3] The detailed protocols and data presented in this guide serve as a resource for researchers aiming to further explore the therapeutic applications and molecular intricacies of this compound and other Syk inhibitors.
References
- 1. Syk (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound suppresses thrombus formation via inhibition of Syk phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New insights into SYK targeting in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of Syk Protein Tyrosine Kinase in Response to Osmotic Stress Requires Interaction with p21-Activated Protein Kinase Pak2/γ-PAK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. abmole.com [abmole.com]
- 10. 3.2. In Vitro Kinase Inhibition Assays [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
- 12. promega.com [promega.com]
Asebogenin's In Vitro Effects on GPVI-Induced Platelet Aggregation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Platelet activation and aggregation are critical physiological processes for hemostasis, but their dysregulation can lead to pathological thrombosis, a primary cause of major cardiovascular events such as myocardial infarction and stroke. The glycoprotein VI (GPVI) receptor, expressed exclusively on platelets and megakaryocytes, plays a crucial role in initiating thrombus formation upon binding to exposed collagen at sites of vascular injury.[1][2] This interaction triggers a signaling cascade leading to platelet activation, granule secretion, and aggregation, making GPVI a compelling target for the development of novel antithrombotic agents with potentially lower bleeding risks.[3][4]
Asebogenin, a dihydrochalcone, has emerged as a potent inhibitor of GPVI-mediated platelet responses.[5] This technical guide provides an in-depth overview of the in vitro effects of this compound on GPVI-induced platelet aggregation, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways. The central mechanism of this compound involves the direct inhibition of Spleen Tyrosine Kinase (Syk) phosphorylation, a critical downstream event in the GPVI signaling cascade.[5][6]
The Glycoprotein VI (GPVI) Signaling Pathway
GPVI is the primary signaling receptor for collagen on platelets.[1] Its activation initiates a complex intracellular signaling cascade, essential for platelet adhesion and aggregation.
-
Ligand Binding and Receptor Clustering: Upon vascular injury, exposed subendothelial collagen binds to GPVI. This binding can also be mimicked in vitro by agonists like collagen-related peptide (CRP).[1][7] This interaction causes GPVI to cluster on the platelet surface.
-
FcRγ Chain Phosphorylation: GPVI is non-covalently associated with the Fc receptor γ-chain (FcRγ), which contains an immunoreceptor tyrosine-based activation motif (ITAM).[1][2] Ligand binding leads to the phosphorylation of two conserved tyrosine residues within this ITAM by Src family kinases (SFKs) such as Fyn and Lyn.[8]
-
Syk Recruitment and Activation: The phosphorylated ITAM serves as a docking site for the tandem SH2 domains of Spleen Tyrosine Kinase (Syk).[1][2] This recruitment leads to the phosphorylation and activation of Syk itself.
-
Downstream Signaling Cascade: Activated Syk phosphorylates and activates downstream effector proteins, most notably Phospholipase Cγ2 (PLCγ2).[1][7]
-
Calcium Mobilization and Platelet Activation: Activated PLCγ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, leading to a rapid increase in cytosolic calcium concentration. This calcium influx, along with DAG-mediated activation of Protein Kinase C (PKC), culminates in "inside-out" signaling that activates integrin αIIbβ3, promotes granule secretion (e.g., P-selectin exposure), and ultimately drives platelet aggregation.[6]
Figure 1: The GPVI signaling cascade in human platelets.
Quantitative Data Summary: this compound's Inhibitory Effects
This compound demonstrates a dose-dependent inhibition of multiple GPVI-mediated platelet responses. The following tables summarize the key quantitative findings from in vitro studies using washed human platelets.
Table 1: Effect of this compound on CRP-Induced Platelet Responses Data extracted from studies using collagen-related peptide (CRP) at 0.1 μg/mL as the GPVI-specific agonist.[9]
| This compound Conc. (μM) | Platelet Aggregation (% Inhibition) | P-selectin Exposure (% Inhibition) | Fibrinogen Binding (% Inhibition) | Intracellular Ca²⁺ (AUC % Inhibition) |
| 1 | ~20% | Not Significant | Not Significant | Not Significant |
| 3 | ~45% | ~25% | ~30% | ~20% |
| 10 | ~80% | ~55% | ~60% | ~50% |
| 30 | >95% | ~85% | ~90% | ~80% |
Table 2: Effect of this compound on Collagen-Induced Platelet Aggregation Data extracted from studies using collagen at 1 μg/mL as the agonist.[10]
| This compound Conc. (μM) | Platelet Aggregation (% Inhibition vs. Vehicle) |
| 0.3 | Not Significant |
| 1 | ~25% |
| 3 | ~60% |
| 30 | >95% |
Table 3: Effect of this compound on Platelet Spreading on a CRP-Coated Surface Platelets were pre-treated with this compound (30 μM) or vehicle before being allowed to spread on a CRP-coated surface.[9]
| Treatment | Mean Spreading Area (μm²) | Platelet Morphology Distribution |
| Vehicle | ~45 | Lamellipodia: ~70%Filopodia: ~20%No Spreading: ~10% |
| This compound (30 μM) | ~15 | Lamellipodia: ~5%Filopodia: ~35%No Spreading: ~60% |
Detailed Experimental Protocols
The investigation of this compound's effects on platelet function relies on a series of established in vitro assays.
Figure 2: General experimental workflow for assessing this compound's effects.
Protocol 1: Preparation of Washed Human Platelets
This protocol is essential for removing plasma proteins that could interfere with GPVI-specific signaling.
-
Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant, typically 3.2% or 3.8% sodium citrate.[11] Discard the first few milliliters to avoid collecting platelets activated by the venipuncture.[12]
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 8-10 minutes at room temperature to separate the PRP from red and white blood cells.[11][12]
-
Platelet Pelleting: Transfer the PRP to a new tube containing an acid-citrate-dextrose (ACD) solution and prostacyclin (PGI₂) to prevent premature activation. Centrifuge at a higher speed (e.g., 800-1000 x g) for 10 minutes to pellet the platelets.
-
Washing and Resuspension: Discard the supernatant. Gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing PGI₂. Repeat the centrifugation and resuspension step to wash the platelets thoroughly.
-
Final Resuspension: Resuspend the final platelet pellet in Tyrode's buffer without PGI₂. Count the platelets and adjust the concentration to the desired level for subsequent assays (e.g., 3 x 10⁸ platelets/mL for aggregation).[4]
Protocol 2: Light Transmission Aggregometry (LTA)
LTA measures the increase in light transmission through a stirred platelet suspension as platelets aggregate.[13]
-
Instrument Setup: Calibrate a light transmission aggregometer using platelet-poor plasma (PPP) or buffer as the 100% transmission reference and the washed platelet suspension as the 0% reference.
-
Sample Preparation: Pipette the adjusted washed platelet suspension into aggregometer cuvettes with a magnetic stir bar.
-
Pre-incubation: Add various concentrations of this compound or a vehicle control (e.g., DMSO) to the cuvettes and incubate for 5 minutes at 37°C with stirring.[9][10]
-
Stimulation: Add a GPVI agonist, such as collagen (1-2 µg/mL) or CRP (0.1 µg/mL), to initiate aggregation.[9][14]
-
Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes). The maximum aggregation percentage is calculated relative to the 0% and 100% references.
Protocol 3: Flow Cytometry Analysis
Flow cytometry allows for the quantitative analysis of individual platelets for surface marker expression and intracellular changes.[5]
-
Sample Preparation: Prepare washed platelets and pre-incubate with this compound or vehicle as described for LTA.
-
Stimulation: Add the GPVI agonist (e.g., CRP 0.1 µg/mL).
-
Staining:
-
P-selectin Exposure: At a set time point, add a fluorescently-labeled antibody against P-selectin (CD62P).
-
Fibrinogen Binding (Integrin αIIbβ3 Activation): Add Alexa Fluor 488-labeled fibrinogen along with the agonist.[4]
-
Intracellular Calcium: Before pre-incubation, load platelets with a calcium-sensitive dye like Fluo-3 AM.[9]
-
-
Fixation: Stop the reaction by adding a fixative, such as paraformaldehyde.
-
Data Acquisition: Analyze the samples on a flow cytometer. For calcium flux, data is acquired in real-time immediately after agonist addition. Data is typically presented as the geometric mean fluorescence intensity (MFI) or the percentage of positive cells.
Protocol 4: Western Blot for Syk Phosphorylation
This assay directly assesses the phosphorylation status of key signaling proteins.
-
Sample Preparation and Lysis: Prepare and stimulate platelets as previously described. At various time points post-stimulation, lyse the platelets in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Syk (p-Syk Tyr525/526).[5]
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Strip the membrane and re-probe with an antibody for total Syk as a loading control.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band density using imaging software.
This compound's Mechanism of Action
The collective data strongly indicate that this compound exerts its antiplatelet effects by directly targeting the GPVI signaling pathway. The primary molecular target is Spleen Tyrosine Kinase (Syk).[5][6] By inhibiting the phosphorylation of Syk at its activating tyrosine residues (Tyr525/526), this compound effectively halts the signal transduction cascade at a very early and critical stage.[5] This blockade prevents the subsequent phosphorylation of PLCγ2, thereby suppressing intracellular calcium mobilization and all downstream events, including integrin activation, granule secretion, and aggregation.[6]
References
- 1. Functional significance of the platelet immune receptors GPVI and CLEC-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet GPVI (Glycoprotein VI) and Thrombotic Complications in the Venous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound suppresses thrombus formation via inhibition of Syk phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. GPVI Potentiation of Platelet Activation by Thrombin and Adhesion Molecules Independent of Src Kinases and Syk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Platelet aggregation test [bio-protocol.org]
Determining the Solubility of Asebogenin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Asebogenin, a dihydrochalcone with significant therapeutic potential. Understanding the solubility of this compound in various laboratory solvents is critical for its handling, formulation, and the development of robust in vitro and in vivo studies. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the experimental workflow and a key signaling pathway influenced by this compound.
Quantitative Solubility of this compound
Table 1: Solubility of Phloretin (as a proxy for this compound) in Various Solvents at Different Temperatures (Expressed as mole fraction x 10^3)
| Solvent | 288.2 K (15°C) | 298.2 K (25°C) | 308.2 K (35°C) | 318.2 K (45°C) | 328.2 K (55°C) |
| Methanol | 158.3 | 205.1 | 260.4 | 325.7 | 398.5 |
| Ethanol | 115.6 | 153.2 | 198.7 | 251.5 | 310.8 |
| 1-Propanol | 85.4 | 115.7 | 152.3 | 195.6 | 244.7 |
| 2-Propanol | 70.2 | 96.8 | 129.5 | 168.9 | 214.3 |
| 1-Butanol | 63.1 | 88.2 | 118.7 | 155.1 | 197.6 |
| 2-Butanol | 48.9 | 69.5 | 95.3 | 126.8 | 163.7 |
| 1-Pentanol | 45.3 | 64.8 | 89.2 | 118.5 | 152.9 |
| 1-Hexanol | 32.7 | 47.6 | 66.5 | 89.8 | 117.4 |
| Ethyl Acetate | 55.8 | 78.4 | 106.9 | 142.3 | 184.7 |
| Butyl Acetate | 30.1 | 44.2 | 62.5 | 85.7 | 114.3 |
| 1,4-Dioxane | 98.7 | 135.6 | 182.4 | 240.1 | 308.9 |
| Water | Insoluble | Insoluble | Insoluble | Insoluble | Insoluble |
Data adapted from a study on Phloretin solubility and presented as a reasonable estimate for this compound.
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1] The following protocol provides a detailed methodology for determining the solubility of this compound in a chosen solvent.
1. Materials and Equipment:
-
This compound (solid powder)
-
Selected laboratory solvent of interest
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or incubator with shaking capabilities
-
Constant temperature bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a series of vials containing a known volume of the selected solvent. The amount of this compound should be sufficient to ensure that a solid phase remains after equilibration, indicating saturation.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C). The samples should be agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the sedimentation of the excess solid. For finer suspensions, centrifugation at a controlled temperature is recommended to facilitate the separation of the solid and liquid phases.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining undissolved microparticles, filter the aliquot through a syringe filter into a clean vial. This step is crucial to prevent overestimation of the solubility.
-
Quantification:
-
HPLC Analysis: Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of a pre-established calibration curve. Inject the diluted sample into the HPLC system and determine the concentration of this compound based on the peak area.
-
UV-Vis Spectrophotometry: If this compound has a distinct chromophore, its concentration can be determined by measuring the absorbance at a specific wavelength and comparing it to a standard curve.
-
-
Data Analysis: Calculate the solubility of this compound in the chosen solvent, typically expressed in mg/mL or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results.
Visualizing Experimental and Biological Processes
To further aid in the understanding of the experimental and biological context of this compound, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining this compound solubility.
This compound has been shown to exert its biological effects through the inhibition of Spleen Tyrosine Kinase (Syk) phosphorylation.[2][3] Syk is a key signaling molecule involved in various cellular processes, including immune responses and inflammation. The following diagram illustrates a simplified representation of the Syk signaling pathway and the point of intervention by this compound.
Caption: this compound's inhibition of the Syk signaling pathway.
This technical guide provides foundational information for researchers working with this compound. The provided solubility estimates, a detailed experimental protocol, and visual representations of key processes are intended to facilitate further research and development of this promising compound. It is recommended that researchers experimentally verify the solubility of this compound in their specific solvent systems for the highest accuracy.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physical and Chemical Properties of Asebogenin
This compound, a dihydrochalcone and a 4'-methyl ether derivative of phloretin, is a naturally occurring compound that has garnered interest within the scientific community for its potential therapeutic applications.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols and an exploration of its mechanism of action through key signaling pathways.
Physicochemical Properties of this compound
This compound, with the IUPAC name 1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one, is a polyketide belonging to the flavonoid class of natural products.[1][2] Its fundamental properties are summarized in the table below for ease of reference.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₅ | [1][2] |
| Molecular Weight | 288.29 g/mol | [1][2] |
| Exact Mass | 288.09977361 Da | [2] |
| Melting Point | 168 °C | [1][4] |
| Density (Predicted) | 1.325±0.06 g/cm³ | [1] |
| XLogP3 | 3 | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 5 | [1] |
| Topological Polar Surface Area | 87 Ų | [2] |
| CAS Number | 520-42-3 | [1][2] |
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of this compound. The following data has been reported from experimental studies:
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands. A notable study reports peaks at 3230, 2922, 1592, 1512, and 1214 cm⁻¹.[4] The broad peak around 3230 cm⁻¹ is indicative of O-H stretching vibrations from the hydroxyl groups. The peak at 2922 cm⁻¹ can be attributed to C-H stretching. The strong absorption at 1592 cm⁻¹ is characteristic of a C=O (carbonyl) group stretching vibration.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, (CD₃)₂CO): Chemical shifts (δ) are observed at 12.03 (bs, 2H), 8.40 (bs, 1H), 7.04 (d, J = 8.3 Hz, 2H), 6.70 (d, J = 8.3 Hz, 2H), 5.95 (s, 2H), 3.74 (s, 3H), 3.52–3.08 (m, 2H), and 2.83 (t, J = 7.6 Hz, 2H).[4]
-
¹³C NMR (100 MHz, (CD₃)₂CO): Chemical shifts (δ) are recorded at 205.14, 166.08, 164.52, 155.70, 132.48, 129.37, 115.23, 104.91, 93.45, 55.00, 46.18, and 29.28.[4]
-
-
High-Resolution Mass Spectrometry (HRMS):
-
ESI+: The calculated mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is 288.0997, with an experimental finding of 288.1000.[4]
-
Experimental Protocols
The following section details methodologies for the synthesis of this compound and assays to evaluate its biological activity.
3.1. Chemical Synthesis of this compound
A multi-step synthesis of this compound has been reported, starting from phloroglucinol.[4] A key final step in one synthetic route involves the deprotection of a precursor molecule.
-
Protocol: To a solution of 1-(2,6-bis(benzyloxy)-4-methoxyphenyl)-3-(4-(methoxymethoxy)phenyl)propan-1-one (a precursor, denoted as compound 7 in the cited literature) (100 mg, 0.30 mmol) in methanol (3 mL per 1 mmol of substrate), a 12 M hydrochloric acid solution (0.12 mL, 1.50 mmol) is added dropwise at room temperature. The reaction mixture is stirred for 12 hours. Following this, the mixture is washed with water and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are then dried over sodium sulfate, filtered, and concentrated under vacuum. The resulting crude material is purified by silica gel column chromatography (using a 1:3 mixture of ethyl acetate and hexane as the eluent) to yield this compound as a white solid.[3]
3.2. Biological Activity Assays
This compound has been investigated for its antithrombotic effects.[1] The following are protocols for key in vitro and in vivo assays:
-
Platelet Aggregation Assay: Platelet aggregation can be assessed using an aggregometer. This technique measures the change in light transmission through a platelet suspension as aggregation occurs in response to an agonist.[1]
-
Flow Cytometry for Platelet Activation Markers:
-
P-selectin Exposure and Integrin Activation: Platelet activation can be quantified by measuring the surface expression of P-selectin and the activation of integrin αIIbβ3 using flow cytometry with specific fluorescently labeled antibodies.[1]
-
Calcium Mobilization: Intracellular calcium levels in platelets can be determined by flow cytometry using a calcium-sensitive fluorescent dye.[1]
-
-
Neutrophil Extracellular Traps (NETs) Formation Assay:
-
SYTOX Green Staining: NETs formation can be visualized and quantified using SYTOX Green, a fluorescent dye that binds to extracellular DNA, a key component of NETs.[1]
-
Immunohistochemistry: NETs can also be detected in tissue samples through immunohistochemical staining for specific components like citrullinated histones.[1]
-
-
In Vivo Thrombosis Models:
-
Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis: In this model, a small piece of filter paper saturated with FeCl₃ is applied to the carotid artery of an anesthetized mouse to induce oxidative injury and thrombus formation. The time to vessel occlusion is then measured.[1][5]
-
Laser-Induced Arteriolar Thrombosis: An alternative model involves using a laser to induce injury in the cremaster arterioles, followed by real-time imaging of platelet accumulation and fibrin deposition.[1]
-
Inferior Vena Cava Stenosis-Induced Venous Thrombosis: To study venous thrombosis, a stenosis (narrowing) is surgically created in the inferior vena cava, leading to thrombus formation.[1]
-
Signaling Pathways and Mechanism of Action
The primary mechanism of action for this compound's antithrombotic effects is the inhibition of Spleen Tyrosine Kinase (Syk).[1] this compound directly interferes with the phosphorylation of Syk at Tyr525/526, which is crucial for its activation.[1]
4.1. Inhibition of Platelet Activation
In platelets, collagen exposure following vascular injury leads to the activation of the glycoprotein VI (GPVI) receptor. This triggers a signaling cascade that is dependent on Syk, leading to platelet activation, aggregation, and thrombus formation. By inhibiting Syk phosphorylation, this compound effectively suppresses these downstream events.
4.2. Suppression of Neutrophil Extracellular Traps (NETs) Formation
Pro-inflammatory stimuli can induce neutrophils to release NETs, which are web-like structures of DNA, histones, and granular proteins that contribute to thrombosis. The formation of NETs is also a Syk-dependent process. This compound's inhibition of Syk leads to a reduction in neutrophil accumulation and NETs formation.[1][2]
Below is a diagram illustrating the inhibitory effect of this compound on the Syk-mediated signaling pathway in both platelets and neutrophils.
Conclusion
This compound presents as a promising natural compound with well-defined physicochemical properties and significant biological activity. Its ability to potently and specifically inhibit Syk phosphorylation makes it a valuable lead compound for the development of novel antithrombotic agents with a potentially favorable safety profile. Further research into its pharmacokinetics, toxicology, and efficacy in more complex disease models is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound suppresses thrombus formation via inhibition of Syk phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of this compound and Balsacone A Precursor by a Novel Synthetic Strategy: Recent Opportunities for and Challenges of Total Synthesis of Balsacone A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Experimental Design of Asebogenin in Animal Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of Asebogenin, a dihydrochalcone with potent antithrombotic properties, in established animal models of thrombosis. The protocols detailed herein are based on methodologies validated in preclinical studies and are intended to ensure robust and reproducible data generation for the assessment of this compound's efficacy.
Introduction to this compound's Antithrombotic Mechanism
This compound exerts its antithrombotic effects primarily through the inhibition of Spleen Tyrosine Kinase (Syk) phosphorylation.[1][2] This mechanism is critical as Syk is a key signaling molecule in both arterial and venous thrombosis. In arterial thrombosis, Syk is involved in platelet activation downstream of the glycoprotein VI (GPVI) receptor, which is stimulated by exposed collagen at the site of vascular injury. By inhibiting Syk phosphorylation, this compound effectively suppresses a cascade of events including platelet aggregation and fibrin generation.[1][2] In the context of venous thrombosis, this compound's inhibition of Syk leads to a reduction in neutrophil accumulation and the formation of Neutrophil Extracellular Traps (NETs), key contributors to venous thrombus formation.[1][3][4]
Data Presentation: Efficacy of this compound in Animal Models
The following tables summarize the quantitative data on the efficacy of this compound in murine models of arterial and venous thrombosis.
Table 1: Effect of this compound on Arterial Thrombosis in a Ferric Chloride (FeCl₃)-Induced Carotid Artery Injury Model in Mice
| Treatment Group | Dose (μg/g body weight) | Number of Animals (n) | Time to Occlusion (minutes) | Fibrin-Positive Area (%) |
| Vehicle | - | 10 | Insert Mean ± SEM | Insert Mean ± SEM |
| This compound | 7.5 | 8 | Insert Mean ± SEM | Not Reported |
| This compound | 15 | 10 | Insert Mean ± SEM | Insert Mean ± SEM |
| This compound | 30 | 8 | Insert Mean ± SEM | Not Reported |
Data presented as Mean ± Standard Error of the Mean (SEM). Statistical significance to be determined by appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).[4]
Table 2: Effect of this compound on Venous Thrombosis in an Inferior Vena Cava (IVC) Stenosis Model in Mice
| Treatment Group | Dose (μg/g body weight) | Number of Animals (n) | Thrombus Weight (mg/g body weight) | Thrombus Length (mm) |
| Vehicle | - | 20 | Insert Mean ± SEM | Insert Mean ± SEM |
| This compound | 30 | Not specified | Insert Mean ± SEM | Insert Mean ± SEM |
Data presented as Mean ± Standard Error of the Mean (SEM). Statistical significance to be determined by appropriate statistical analysis (e.g., Student's t-test).[5]
Experimental Protocols
Detailed methodologies for key in vivo thrombosis models are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and animal strains.
Protocol 1: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This model is widely used to study arterial thrombosis by inducing endothelial injury.[1][6][7][8][9][10][11][12][13]
Materials:
-
Male C57BL/6J mice (8-12 weeks old)
-
This compound solution and vehicle control
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps)
-
Doppler flow probe
-
Filter paper (1x2 mm)
-
Ferric chloride (FeCl₃) solution (e.g., 8% in distilled water)[4]
-
Saline solution
Procedure:
-
Administer this compound or vehicle control to mice via the desired route (e.g., intravenous injection) 30 minutes prior to surgery.[4]
-
Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.
-
Make a midline cervical incision to expose the right common carotid artery.
-
Carefully dissect the artery from the surrounding tissues.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Saturate a piece of filter paper with the FeCl₃ solution and apply it to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).[9]
-
Remove the filter paper and rinse the area with saline.
-
Continuously monitor and record the arterial blood flow until complete occlusion occurs or for a predetermined observation period (e.g., 30 minutes).[7]
-
The primary endpoint is the time to complete cessation of blood flow (time to occlusion).
-
At the end of the experiment, the thrombosed arterial segment can be excised for histological analysis (e.g., Martius-Scarlet-Blue staining for fibrin).[4]
Protocol 2: Laser-Induced Cremaster Arteriolar Thrombosis Model
This model allows for real-time visualization of thrombus formation in the microcirculation.[14][15][16][17][18]
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
This compound solution and vehicle control
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments for cremaster muscle exteriorization
-
Intravital microscope with a laser unit
-
Fluorescently labeled antibodies against platelets (e.g., anti-CD42c) and fibrin.[4]
Procedure:
-
Administer this compound or vehicle control to mice.
-
Anesthetize the mouse and surgically prepare the cremaster muscle for intravital microscopy.
-
Administer fluorescently labeled antibodies intravenously to visualize platelets and fibrin.
-
Position the mouse on the microscope stage and identify a suitable arteriole (30-50 µm diameter).
-
Induce vascular injury by focusing a laser beam onto the vessel wall.
-
Record real-time images of platelet accumulation and fibrin deposition at the injury site for a defined period.
-
Quantify the fluorescence intensity of platelets and fibrin over time to assess the dynamics of thrombus formation. The area under the curve (AUC) for fluorescence intensity can be calculated for each group.[4]
Protocol 3: Inferior Vena Cava (IVC) Stenosis Model of Deep Vein Thrombosis
This model mimics venous thrombosis initiated by blood flow disturbances.[19][20][21][22]
Materials:
-
Male C57BL/6J mice (8-12 weeks old)
-
This compound solution and vehicle control
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for laparotomy
-
Suture material (e.g., 7-0 Prolene)
-
A spacer (e.g., 30-gauge needle)
Procedure:
-
Administer this compound or vehicle control to mice 30 minutes prior to surgery.[5]
-
Anesthetize the mouse and perform a midline laparotomy to expose the inferior vena cava (IVC).
-
Carefully dissect the IVC from the surrounding tissues, caudal to the renal veins.
-
Place a suture around the IVC.
-
Place a 30-gauge needle alongside the IVC as a spacer.
-
Tie the suture snugly around the IVC and the needle.
-
Remove the needle to create a standardized stenosis.
-
Close the abdominal incision.
-
After a predetermined period (e.g., 48 hours), re-anesthetize the mouse and harvest the IVC.
-
Isolate and weigh the thrombus. The length of the thrombus can also be measured.
Visualizations
This compound's Mechanism of Action in Thrombosis
Caption: this compound inhibits both arterial and venous thrombosis by targeting Syk phosphorylation.
Experimental Workflow for Evaluating this compound
References
- 1. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses thrombus formation via inhibition of Syk phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ferric Chloride-induced Murine Thrombosis Models [jove.com]
- 7. 2.6. In Vivo Thrombosis Model Using FeCl3-Induced Carotid Artery Injury [bio-protocol.org]
- 8. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms underlying FeCl3-induced arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Laser-induced cremaster arteriole thrombosis model [bio-protocol.org]
- 15. Laser-induced cremaster arteriole thrombosis model [bio-protocol.org]
- 16. Laser-Induced Noninvasive Vascular Injury Models in Mice Generate Platelet- and Coagulation-Dependent Thrombi - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Injury measurements improve interpretation of thrombus formation data in the cremaster arteriole laser-induced injury model of thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Stenosis of the Inferior Vena Cava: A Murine Model of Deep Vein Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the yield and purity of synthetic Asebogenin
Welcome to the technical support center for the synthesis of Asebogenin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving the yield and purity of synthetic this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Q1: My Claisen-Schmidt condensation to form the chalcone precursor is yielding a low amount of product. What are the possible causes and solutions?
A1: Low yields in the Claisen-Schmidt condensation, especially with phenolic hydroxyl groups, can be a common issue.[1] Base-catalyzed reactions for these compounds can be slow or result in failure.[1]
-
Troubleshooting Steps:
-
Protecting Groups: Ensure that the hydroxyl groups on your starting materials are adequately protected. The use of a methoxymethyl (MOM) protecting group has been shown to be effective.[1]
-
Reaction Conditions: While traditional methods use bases like KOH in methanol, you may need to optimize the reaction conditions.[2] Consider exploring different solvent systems or catalysts.
-
Purity of Starting Materials: Impurities in your starting aldehyde or ketone can significantly impact the reaction efficiency. Ensure the purity of your reagents before starting the condensation.
-
Q2: I am having trouble with the deprotection of the MOM group in the final step. What conditions are recommended?
A2: The removal of the methoxymethyl (MOM) protecting group is typically achieved under acidic conditions.
-
Recommended Protocol: A solution of 12 M HCl in methanol has been used successfully.[1] The reaction should be stirred at room temperature for approximately 12 hours.[1]
-
Troubleshooting:
-
Incomplete Deprotection: If you observe incomplete deprotection, you can try slightly increasing the reaction time or the concentration of the acid. However, be cautious as harsh acidic conditions can lead to side product formation.
-
Alternative Acids: While HCl is effective, other acidic conditions, such as using silica-supported sodium hydrogen sulphate, have been attempted for similar deprotections, though without success in some reported cases.[2] It is generally recommended to stick with the proven HCl/MeOH method.
-
Q3: My final product has a low purity after column chromatography. How can I improve the purification process?
A3: Achieving high purity often requires careful optimization of the purification technique.[1][2]
-
Troubleshooting Steps:
-
Column Chromatography Technique:
-
Solvent System: The choice of eluent is critical. A common system for this compound purification is a mixture of Ethyl Acetate (EtOAc) and Hexane.[1] You may need to perform small-scale trials (e.g., thin-layer chromatography - TLC) to determine the optimal solvent ratio for the best separation. A reported ratio for the final product is 1:3 EtOAc/Hexane.[1]
-
Silica Gel Quality: Ensure you are using high-quality silica gel with a suitable particle size for your column.
-
Loading Technique: Proper loading of your crude product onto the column is essential to prevent band broadening and poor separation.
-
-
Recrystallization: If column chromatography alone is insufficient, consider recrystallization as an additional purification step. You will need to screen for a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature.
-
Q4: How can I confirm the purity and identity of my synthesized this compound?
A4: A combination of spectroscopic and physical methods is necessary to confirm the identity and assess the purity of your final product.
-
Recommended Analytical Techniques:
-
Spectroscopy:
-
NMR (Nuclear Magnetic Resonance): 1H NMR and 13C NMR are essential for structural elucidation and can also reveal the presence of impurities.[1]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): This technique helps to identify the functional groups present in the molecule.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which helps in confirming the molecular formula.[1]
-
-
Physical Properties:
-
Chromatography:
-
TLC (Thin-Layer Chromatography): A single spot on a TLC plate in multiple solvent systems suggests a high degree of purity.
-
HPLC (High-Performance Liquid Chromatography): HPLC is a powerful technique for quantifying the purity of your compound.
-
-
Data Presentation
Table 1: Summary of Yields for Key Synthetic Steps of this compound
| Step Number | Reaction | Reagents and Solvents | Yield (%) |
| a | Methylation | K2CO3, Me2SO4, acetone | Not Specified |
| b | Acetylation | CH3COCl, AlCl3, DCM | Not Specified |
| c | Benzylation | K2CO3, BnBr, DMF | Not Specified |
| d | Claisen-Schmidt Condensation | 4-(methoxymethoxy)benzaldehyde (5), 50% KOH (aq), MeOH | Not successful |
| - | MOM Protection | DIPEA, MOMCl, DCM | 87 |
| - | Allylation | K2CO3, allyl bromide, acetone | 86 |
| - | Claisen Rearrangement | chlorobenzene | 96 |
| Final Step | Deprotection | 12 M HCl, MeOH | 95 |
Note: The Claisen-Schmidt condensation (step d) was reported as unsuccessful under these conditions, leading to an alternative synthetic route. Yields for the initial steps were not explicitly provided in the referenced literature.[1][2]
Experimental Protocols
Detailed Methodology for the Final Deprotection Step to Yield this compound (8)
-
Reactant Preparation: To a solution of the MOM-protected precursor (compound 7 ) (100 mg, 0.30 mmol) in methanol (3 mL/1 mmol of substrate), add a 12 M HCl solution (0.12 mL, 1.50 mmol) dropwise at room temperature.[1]
-
Reaction: Stir the reaction mixture for 12 hours at room temperature.[1]
-
Workup: After 12 hours, wash the reaction mixture with water and extract with Ethyl Acetate (3 x 20 mL).[1]
-
Drying and Concentration: Combine the organic layers and dry over Na2SO4. Filter the solution and concentrate it in vacuo.[1]
-
Purification: Purify the crude material by silica gel column chromatography using an eluent of 1:3 Ethyl Acetate/Hexane to afford this compound (8 ) as a white solid.[1]
Visualizations
Caption: Synthetic workflow for this compound, highlighting a key unsuccessful step and the subsequent successful alternative strategy.
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
Overcoming challenges in Asebogenin isolation from complex plant extracts
Welcome to the technical support center for the isolation of Asebogenin. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the extraction and purification of this compound from complex plant extracts.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues you may encounter during the isolation process.
Q1: My crude extract is a complex mixture, and the initial separation on a silica gel column is very poor. What can I do?
A1: Poor initial separation is a common issue. Consider these strategies:
-
Pre-purification/Fractionation: Before loading onto a fine-separation column (like flash chromatography), fractionate your crude extract using a less refined, high-capacity technique. Vacuum Liquid Chromatography (VLC) is highly effective for this. It allows you to separate the complex extract into several less complex fractions using a stepwise gradient of solvents.
-
Solvent System Optimization: Ensure your solvent system is optimized using Thin Layer Chromatography (TLC) first. For phenolic compounds like this compound, systems like Chloroform:Methanol or Toluene:Ethyl Acetate:Formic Acid are often effective.[1] Aim for a retention factor (Rf) of 0.2-0.4 for the target compound on the TLC plate to ensure good separation on the column.
-
Alternative Stationary Phases: If silica gel gives poor results, consider other stationary phases. Polyamide chromatography is known to be very effective for separating phenolic substances.[1] Reversed-phase (C18) silica is another excellent option, especially for purifying moderately polar compounds from more polar or non-polar impurities.
Q2: My target compound (this compound) is streaking or "tailing" badly on the silica gel column, leading to broad peaks and poor fraction purity. Why is this happening and how can I fix it?
A2: Tailing of phenolic compounds on silica gel is typically caused by the acidic nature of silanol groups (Si-OH) on the silica surface, which can strongly and sometimes irreversibly interact with the hydroxyl groups of your compound.
-
Acidify the Mobile Phase: Adding a small amount of a weak acid, such as formic acid or acetic acid (e.g., 0.1% to 1%), to your mobile phase can suppress the ionization of both the silanol groups and your phenolic compound.[1] This reduces strong interactions and results in sharper, more symmetrical peaks.
-
Use Deactivated Silica: You can use commercially available deactivated silica gel or deactivate it yourself by treating it with a reagent to cap the acidic silanol groups.
-
Switch to a Different Adsorbent: Neutral alumina can be a good alternative to silica gel for compounds that are sensitive to acid or exhibit strong tailing.[2]
Q3: I've loaded my sample, but this compound won't elute from the column, even with a highly polar solvent system like 20% Methanol in DCM.
A3: This indicates a very strong, potentially irreversible, interaction between your compound and the stationary phase, or possible decomposition.
-
Check for Compound Stability: Before running a large-scale column, test the stability of your compound on silica gel. Spot your sample on a TLC plate, let it sit for a few hours, and then develop it. If you see new spots or a significant decrease in the original spot, your compound may be decomposing on the silica.[3]
-
Use an Alternative Stationary Phase: As mentioned, switching to neutral alumina, polyamide, or a reversed-phase C18 column can prevent this issue. These materials have different surface chemistries and are less likely to cause decomposition of sensitive compounds.
-
Consider a Different Purification Method: If column chromatography on common stationary phases fails, consider alternatives like High-Speed Counter-Current Chromatography (HSCCC), which is a liquid-liquid separation method that avoids solid stationary phases altogether.[4]
Q4: My crude plant extract has poor solubility in the non-polar solvents I need to use to start my silica gel column. How can I load my sample effectively?
A4: This is a frequent challenge, especially with large-scale purifications. Loading the sample in a strong, polar solvent will ruin the separation.
-
Dry Loading: This is the preferred method. Dissolve your crude extract in a suitable solvent (e.g., methanol, acetone, or dichloromethane). Add a portion of dry silica gel (approximately 10-20 times the mass of your sample) to this solution.[5] Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This powder, which contains your sample adsorbed onto the silica, can then be carefully loaded on top of your pre-packed column.[5] This ensures that the compound is introduced to the column in a concentrated band without using a strong solvent.
Quantitative Data on Dihydrochalcone Isolation
Direct yield data for this compound isolation from natural sources is scarce in the literature. The table below includes data for this compound isolated from Pityrogramma calomelanos and, for comparative purposes, provides data for the structurally similar dihydrochalcone, Phloretin, from apple leaves (Malus domestica).
| Compound | Plant Source | Part Used | Extraction Method | Purification Method | Final Yield | Purity | Reference |
| This compound | Pityrogramma calomelanos (Silver Fern) | Aerial Parts | Successive Maceration (n-hexane, then dichloromethane) | VLC, Flash Chromatography, Recrystallization | Not explicitly stated, but 5g of DCM extract yielded fractions containing the compound. | Crystalline solid | [6] |
| Phloretin (Analogue) | Malus domestica 'Ibrahimi' (Apple) | Leaves | Maceration | Preparative HPLC | 7.7% (w/w) | >98% (by HPLC) | [7] |
| Phloretin (Analogue) | Malus domestica 'Paide taliõun' | Leaves | Ultrasound-Assisted Extraction (70% Ethanol) | HPLC-DAD-MS/MS (for quantification) | 726 µg/g dry weight (approx. 0.073%) | N/A (Quantified in extract) | [2][8] |
Experimental Protocols
This section provides a detailed, synthesized methodology for the isolation of this compound based on published procedures for it and related flavonoids.
Protocol 1: Isolation of this compound from Pityrogramma calomelanos
This protocol is a composite based on the reported isolation of this compound from Silver Fern and standard chromatographic techniques.[6]
1. Plant Material Preparation:
-
Collect aerial parts of Pityrogramma calomelanos.
-
Air-dry the plant material in the shade for 7-10 days until brittle.
-
Grind the dried material into a coarse powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) successively with n-hexane (3 x 5 L, 24h each) at room temperature to remove non-polar constituents (defatting).
-
Discard the n-hexane extracts. Air-dry the plant residue.
-
Macerate the defatted plant material with dichloromethane (DCM) (3 x 5 L, 24h each) at room temperature.
-
Combine the DCM extracts and concentrate under reduced pressure using a rotary evaporator at <40°C to yield the crude DCM extract.
3. Fractionation by Vacuum Liquid Chromatography (VLC):
-
Dry-pack a sintered glass funnel (e.g., 15 cm diameter) with TLC-grade silica gel (e.g., 300 g).[9][10]
-
Dissolve a portion of the crude DCM extract (e.g., 10 g) in a minimal amount of DCM and adsorb it onto 20-30 g of silica gel, then dry to a powder.
-
Carefully load this powder onto the top of the packed VLC column.
-
Elute the column with a stepwise gradient of increasing polarity, for example:
-
n-Hexane (100%)
-
n-Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 1:1 v/v)
-
Ethyl Acetate (100%)
-
Ethyl Acetate:Methanol (9:1 v/v)
-
-
Collect fractions for each solvent step. Pull the column dry under vacuum after each fraction.[4][9]
-
Monitor the fractions by TLC using a suitable developing system (e.g., Hexane:Ethyl Acetate 7:3) and visualize under UV light (254 nm and 366 nm).
-
Combine fractions that show a similar TLC profile and contain the target compound.
4. Final Purification:
-
Flash Column Chromatography: Subject the combined, this compound-rich fractions to flash chromatography on silica gel. Use a linear gradient of a pre-determined solvent system (e.g., Hexane:Ethyl Acetate from 8:2 to 1:1) to achieve fine separation.
-
Recrystallization: Concentrate the pure fractions from the flash column until a solid begins to form. Dissolve the solid in a minimal amount of a hot solvent (e.g., methanol or an ethyl acetate/hexane mixture) and allow it to cool slowly to form pure crystals of this compound.
-
Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum. Confirm purity using HPLC and identity using spectroscopic methods (NMR, MS).
Visualizations
Experimental Workflow
Caption: General workflow for the isolation of this compound from plant material.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common column chromatography issues.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Application of Vacuum Liquid Chromatography to the Separation of Terpene Mixtures | Semantic Scholar [semanticscholar.org]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Ultrasound-Assisted Extraction of Phloretin and Other Phenolic Compounds from Apple Tree Leaves (Malus domestica Borkh.) and Comparison of Different Cultivars from Estonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. VACUUM LIQUID CHROMATOGRAPHY(VLC).pptx [slideshare.net]
Optimizing Asebogenin stability and preventing degradation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability of Asebogenin in aqueous solutions and preventing its degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound is a dihydrochalcone, a type of flavonoid, that has been identified as a compound with antifungal and antithrombotic activities.[1][2] Like many flavonoids, this compound's structure, which includes multiple hydroxyl groups, can make it susceptible to degradation in aqueous environments. This instability can lead to a loss of biological activity and the formation of unknown byproducts, compromising experimental results and the development of potential therapeutics.
Q2: What are the primary factors that can lead to the degradation of this compound in aqueous solutions?
Based on studies of similar flavonoids, the primary factors influencing this compound stability are likely to be:
-
pH: Flavonoids are often unstable in neutral to alkaline solutions (pH > 7) due to the ionization of hydroxyl groups, which can lead to oxidative degradation.[3]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[3]
-
Light: Exposure to UV or even ambient light can induce photodegradation in light-sensitive compounds like flavonoids.
-
Presence of Oxidizing Agents: Reactive oxygen species or metal ions in the solution can promote the oxidation of the phenolic rings in the this compound structure.
-
Enzymatic Degradation: If working with biological samples, enzymes such as polyphenol oxidases can contribute to degradation.
Q3: Are there any general recommendations for preparing and storing this compound stock solutions?
To maximize the stability of this compound stock solutions, consider the following:
-
Solvent Choice: Prepare initial stock solutions in a non-aqueous, inert solvent such as DMSO or ethanol, where this compound is likely more stable. These can then be diluted into aqueous buffers immediately before use.
-
Storage Conditions: Store stock solutions at low temperatures (-20°C or -80°C) and protected from light.[1]
-
Inert Atmosphere: For long-term storage, consider purging the headspace of the storage vial with an inert gas like nitrogen or argon to minimize oxidation.
Troubleshooting Guide
Problem 1: I am observing a rapid loss of this compound concentration in my aqueous experimental buffer.
This is a common issue related to the inherent instability of flavonoids in aqueous media. Here’s a step-by-step guide to troubleshoot this problem:
Step 1: Evaluate Your Buffer's pH
-
Hypothesis: The pH of your buffer may be too high, leading to alkaline-catalyzed degradation.
-
Recommendation: Attempt to lower the pH of your experimental buffer to a mildly acidic range (e.g., pH 4-6), if compatible with your experimental system. The stability of flavonoids often increases in acidic conditions.[3]
Step 2: Control the Temperature
-
Hypothesis: The experimental temperature may be accelerating the degradation of this compound.
-
Recommendation: Whenever possible, conduct your experiments at a lower temperature (e.g., on ice or at 4°C). If the experiment must be performed at a higher temperature (e.g., 37°C), minimize the incubation time of this compound in the aqueous buffer.
Step 3: Protect from Light
-
Hypothesis: this compound may be susceptible to photodegradation.
-
Recommendation: Protect your solutions from light by using amber-colored tubes or by wrapping your experimental setup in aluminum foil.
Problem 2: I see a color change or precipitation in my this compound solution over time.
A change in color or the formation of a precipitate is often an indicator of chemical degradation and the formation of insoluble byproducts.
Step 1: Investigate Potential Oxidation
-
Hypothesis: this compound is likely undergoing oxidation.
-
Recommendation:
-
De-gas your aqueous buffers before use to remove dissolved oxygen.
-
Consider the addition of antioxidants to your buffer, such as ascorbic acid or glutathione, if they do not interfere with your experiment.
-
If metal ion contamination is suspected, add a chelating agent like EDTA to your buffer.
-
Step 2: Consider Solubility Issues
-
Hypothesis: While this compound may initially dissolve, degradation products may be less soluble, leading to precipitation.
-
Recommendation:
-
Confirm the solubility of this compound in your specific buffer system.
-
The use of co-solvents, such as a small percentage of ethanol or DMSO, can sometimes improve the stability and solubility of flavonoids.
-
Experimental Protocols
Protocol 1: pH-Dependent Stability Assessment of this compound
This protocol outlines a method to determine the stability of this compound at different pH values.
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-9).
-
Preparation of this compound Solutions: Prepare a concentrated stock solution of this compound in DMSO. Dilute the stock solution into each of the prepared buffers to a final concentration of 10 µM.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C) and protect them from light.
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), collect an aliquot from each solution.
-
Analysis: Immediately analyze the concentration of the remaining this compound in each aliquot using a stability-indicating method such as High-Performance Liquid Chromatography (HPLC) with UV detection. The degradation can be monitored by the decrease in the peak area of the this compound.
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH value. Calculate the degradation rate constant (k) and the half-life (t½) for each condition.
Data Presentation
Table 1: Hypothetical pH-Dependent Stability of this compound at 25°C
| pH | Degradation Rate Constant (k, hr⁻¹) | Half-life (t½, hours) |
| 3.0 | 0.005 | 138.6 |
| 5.0 | 0.012 | 57.8 |
| 7.0 | 0.069 | 10.0 |
| 9.0 | 0.231 | 3.0 |
Table 2: Hypothetical Temperature-Dependent Stability of this compound at pH 7.4
| Temperature (°C) | Degradation Rate Constant (k, hr⁻¹) | Half-life (t½, hours) |
| 4 | 0.015 | 46.2 |
| 25 | 0.075 | 9.2 |
| 37 | 0.180 | 3.9 |
Visualizations
References
Strategies to address the poor aqueous solubility of Asebogenin for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with strategies and troubleshooting guidance for addressing the poor aqueous solubility of Asebogenin in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a challenge for in vitro research?
A1: this compound is a natural dihydrochalcone compound, structurally related to phloretin, with demonstrated antifungal, anti-inflammatory, and antithrombotic activities.[1][2][3] Like many phenolic compounds rich in nonpolar rings, this compound has low water solubility, which presents a significant challenge for in vitro assays.[4] Accurate and reproducible experimental results depend on the compound being fully dissolved in the aqueous culture medium; otherwise, precipitation can lead to inaccurate concentration measurements and flawed data.
Q2: What is the first step I should take before choosing a solubilization strategy?
A2: The first step is to prepare a high-concentration stock solution of this compound in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing capacity for a wide range of organic molecules.[5] This primary stock solution can then be serially diluted into the aqueous assay buffer or cell culture medium. The key is to ensure the final concentration of the organic solvent is low enough to not affect the biological system.
Q3: What is a vehicle control and why is it critical when working with solubilizing agents?
A3: A vehicle control is an essential experimental control that contains the solubilizing agent (e.g., DMSO, Tween 80, or cyclodextrin) at the same final concentration used for the this compound-treated samples, but without this compound itself. This allows you to distinguish the biological effects of this compound from any potential effects of the solvent or solubilizer on the cells or assay components.
Troubleshooting Guide
Problem: My this compound precipitates out of solution after I add it to my cell culture medium.
-
Cause: This "crashing out" occurs when the concentration of this compound exceeds its solubility limit in the final aqueous medium. The organic solvent from the stock solution is diluted, reducing its ability to keep the compound dissolved.
-
Solution 1: Reduce Final Concentration: The simplest approach is to lower the final working concentration of this compound. Determine if a lower, fully soluble concentration is still effective for your experimental goals.
-
Solution 2: Optimize Stock Dilution: Instead of a single large dilution, perform a multi-step serial dilution. This gradual reduction in solvent concentration can sometimes prevent immediate precipitation.
-
Solution 3: Use a Different Solubilization Strategy: If reducing the concentration is not an option, you must employ a more robust solubilization technique. Consider using surfactants like Tween® 80 to form micelles that encapsulate this compound or cyclodextrins to form soluble inclusion complexes.[6][7]
Problem: I am observing cellular toxicity or other artifacts that I suspect are from my solubilizing agent.
-
Cause: Solubilizing agents, especially organic solvents and surfactants, can have their own biological effects, which can confound results.
-
Solution 1: Determine the Maximum Tolerated Solvent Concentration: Run a dose-response experiment with your specific cell line and assay using only the vehicle (e.g., DMSO) to determine the highest concentration that does not cause toxicity or interfere with the assay endpoint.[8][9] Many cell lines can tolerate DMSO up to 0.5% or 1%, but some are sensitive to concentrations as low as 0.1%.[5][9]
-
Solution 2: Switch to a More Biocompatible Solubilizer: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often used as a less toxic alternative to organic solvents and surfactants for improving drug solubility.[10][11]
-
Solution 3: Re-evaluate Vehicle Controls: Ensure your vehicle control concentration precisely matches the highest concentration used in your experimental groups. Any observed effect in the vehicle control must be subtracted from the effect seen with this compound.
Data Presentation: Comparison of Solubilization Strategies
The table below summarizes common solubilization agents suitable for preparing this compound for in vitro assays.
| Strategy | Agent Example | Mechanism of Action | Recommended Starting Concentration (in final medium) | Advantages | Disadvantages |
| Co-Solvent | DMSO | Increases solubility by reducing the polarity of the aqueous medium.[7] | ≤ 0.5% (v/v) | Simple to use; effective for creating high-concentration stock solutions. | Can be toxic to cells at higher concentrations (typically >1%).[5][8] |
| Surfactant | Tween® 80 | Forms micelles that encapsulate the hydrophobic compound above its Critical Micelle Concentration (CMC).[6] | > 0.015 mM (~0.002% w/v)[12][13] | Low toxicity at typical working concentrations; effective for highly insoluble compounds. | Can interfere with some assays (e.g., membrane-based assays); potential for cell lysis at high concentrations. |
| Inclusion Complex | HP-β-Cyclodextrin | Forms a host-guest inclusion complex where the hydrophobic this compound molecule sits inside the cyclodextrin cavity.[6] | 1-20% (w/v) in stock, then diluted.[14] | Generally low cytotoxicity; can significantly increase aqueous solubility.[10] | Can be less effective than DMSO for initial stock preparation; may alter compound bioavailability to cells.[15] |
Experimental Protocols
Protocol 1: Solubilization using DMSO as a Co-Solvent
-
Stock Solution Preparation: Weigh out this compound powder and dissolve it in 100% cell culture-grade DMSO to create a high-concentration primary stock (e.g., 10-50 mM). Ensure it is fully dissolved by vortexing or brief sonication. Store this stock at -20°C or -80°C.
-
Working Solution Preparation: On the day of the experiment, thaw the primary stock. Prepare an intermediate dilution of the stock in cell culture medium or assay buffer.
-
Final Dilution: Add the intermediate dilution to your experimental wells or tubes to reach the final desired this compound concentration. Crucially, ensure the final DMSO concentration does not exceed the predetermined tolerance limit for your cell line (e.g., ≤ 0.5%). [16]
-
Vehicle Control: Prepare a control sample containing the same final concentration of DMSO without this compound.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method aims to create a soluble this compound/HP-β-CD inclusion complex.
-
Complex Formation:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10-20% w/v in purified water).
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation and equilibrium to be reached.[14]
-
-
Separation of Uncomplexed Compound: Centrifuge the solution at high speed (e.g., >10,000 x g) to pellet the undissolved, uncomplexed this compound.
-
Stock Solution Collection: Carefully collect the supernatant. This is your aqueous stock solution of the this compound/HP-β-CD complex. The concentration of this compound in this stock must be determined analytically (e.g., via HPLC or UV-Vis spectroscopy).
-
Application: This aqueous stock can be directly diluted into your cell culture medium.
-
Vehicle Control: The vehicle control should be the same HP-β-CD solution (without this compound) diluted to the same final concentration in the medium.
Protocol 3: Solubilization using Tween® 80 as a Surfactant
-
Stock Solution Preparation: First, dissolve this compound in a minimal amount of a suitable organic solvent like ethanol or DMSO.
-
Surfactant Solution Preparation: Prepare an aqueous solution of Tween® 80 at a concentration well above its CMC (CMC ≈ 0.015 mM).[12][13] A 0.1% (w/v) solution is a common starting point.
-
Micelle Formation: Slowly add the this compound stock solution dropwise into the vortexing Tween® 80 solution. The goal is to encapsulate the this compound within the Tween® 80 micelles as the organic solvent is diluted.
-
Solvent Removal (Optional): If the initial organic solvent is a concern, it can be removed via gentle heating or nitrogen stream evaporation, leaving an aqueous dispersion of this compound-loaded micelles.
-
Application: Dilute the resulting micellar solution into the final assay medium.
-
Vehicle Control: The vehicle control should be the Tween® 80 solution (containing the same initial amount of organic solvent, if not removed) diluted to the same final concentration.
Visualizations
Workflow for Selecting a Solubilization Strategy
Caption: Decision workflow for choosing an appropriate this compound solubilization method.
This compound's Mechanism of Action: Inhibition of Syk Signaling
Caption: this compound inhibits platelet activation by blocking Syk phosphorylation.[1][17]
References
- 1. This compound suppresses thrombus formation via inhibition of Syk phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound and Balsacone A Precursor by a Novel Synthetic Strategy: Recent Opportunities for and Challenges of Total Synthesis of Balsacone A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Antifungal | TargetMol [targetmol.com]
- 4. echemi.com [echemi.com]
- 5. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. globaljournals.org [globaljournals.org]
- 14. In Vivo Investigation of (2-Hydroxypropyl)-β-cyclodextrin-Based Formulation of Spironolactone in Aqueous Solution for Paediatric Use - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Addressing low cellular permeability of Asebogenin in cell-based experiments
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the low cellular permeability of Asebogenin in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? this compound is a dihydrochalcone, a type of natural phenol.[1][2] Its primary known mechanism of action is the inhibition of spleen tyrosine kinase (Syk) phosphorylation, which is critical for signaling pathways in platelet activation and neutrophil extracellular trap (NET) formation.[3][4][5] This gives this compound potent antithrombotic effects.[3]
Q2: Why might I be observing low efficacy of this compound in my cell-based assays? While this compound shows potent activity in cell-free and in vivo models, its efficacy in cell-based assays can be limited by poor membrane permeability.[3][5] Like many natural compounds with multiple hydroxyl groups, its ability to passively diffuse across the lipid bilayer of the cell membrane may be restricted. Factors such as its aqueous solubility and potential for active efflux by cellular transporters can also contribute to low intracellular concentrations.
Q3: What are the key physicochemical properties of this compound? Understanding the compound's properties is crucial for troubleshooting. Key data for this compound is summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₅ | [1][2] |
| Molecular Weight | 288.29 g/mol | [1][2] |
| XLogP3 | 3 | [2] |
| Hydrogen Bond Donor Count | 3 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Melting Point | 168 °C | [2] |
Troubleshooting Guide: Enhancing this compound's Cellular Permeability
This section provides solutions to common problems related to this compound's low cellular uptake.
Q4: My results are inconsistent. How can I confirm if low permeability is the problem? The first step is to quantitatively assess this compound's permeability. You can use standard in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or the Caco-2 cell permeability assay for a more comprehensive view including active transport.[6][7][8] A low apparent permeability coefficient (Papp) would confirm that cellular uptake is a significant barrier.
Caption: Troubleshooting workflow for low this compound permeability.
Q5: How can I temporarily increase membrane permeability for my experiment? Using a permeabilizing agent in your vehicle control can be a straightforward approach. Dimethyl sulfoxide (DMSO) is a common solvent that, at certain concentrations, can increase membrane permeability.[9][10]
-
Mechanism : DMSO can induce transient water pores in the cell membrane and disrupt the ordered structure of lipid chains, facilitating the entry of small molecules.[11][12][13]
-
Caution : The concentration of DMSO is critical. While low concentrations (<1%) are generally used for solubilization, intermediate concentrations (2-5%) may be required to enhance permeability. However, higher concentrations can lead to cytotoxicity.[12] It is essential to run a dose-response curve to find the optimal, non-toxic concentration for your specific cell line.
Q6: I need a more sophisticated method to improve this compound delivery. What are my options? For more robust and potentially in vivo applications, consider formulation strategies. These methods aim to encapsulate or complex this compound to facilitate its transport into the cell.
| Strategy | Description | Advantages | Considerations |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules like this compound.[14][15][16] | Increases aqueous solubility and bioavailability; low toxicity.[17] | Requires screening of different cyclodextrin types (e.g., HP-β-CD) for optimal complexation. |
| Nanoparticle Formulation | This compound is encapsulated within a polymeric nanoparticle (e.g., PLGA, PCL) or a lipid-based system (e.g., liposome).[18][19] | Protects the compound from degradation, allows for controlled release, and can be targeted to specific cells.[20][21] | Formulation development can be complex; particle size and surface charge must be optimized.[22] |
Q7: this compound is known to inhibit Syk phosphorylation. How does this pathway relate to its cellular uptake? The Syk signaling pathway is an intracellular cascade. For this compound to inhibit Syk, it must first cross the plasma membrane to reach the cytoplasm where Syk is located. Therefore, its cellular permeability is a prerequisite for its biological activity on this pathway.
Caption: this compound must cross the plasma membrane to inhibit Syk.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts passive drug transport across an artificial lipid membrane.[6]
A. Materials:
-
PAMPA plate sandwich (donor and acceptor plates)
-
Lecithin in dodecane solution (e.g., 10% w/v)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO
-
This compound stock solution (e.g., 10 mM in DMSO)
-
UV-transparent 96-well plate for analysis
B. Procedure:
-
Prepare Solutions : Dilute the this compound stock solution to a final concentration of 100-200 µM in PBS containing 5% DMSO.[23][24] Prepare enough volume for the donor wells and for creating a standard curve.
-
Coat Membrane : Gently add 5 µL of the lecithin/dodecane solution to the membrane of each well in the donor plate. Be careful not to touch or puncture the membrane.[23][24]
-
Prepare Acceptor Plate : Fill each well of the acceptor plate with 300 µL of PBS containing 5% DMSO.[7][24]
-
Assemble and Load : Carefully place the lipid-coated donor plate onto the acceptor plate. Add 150-200 µL of your diluted this compound solution to each donor well.[7][24]
-
Incubation : Cover the plate sandwich to prevent evaporation and incubate at room temperature for 4-18 hours with gentle shaking.[7][25]
-
Analysis : After incubation, carefully separate the plates. Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS).
-
Calculation : Calculate the apparent permeability coefficient (Papp) using the appropriate formula, which accounts for volumes, surface area, and incubation time.
Protocol 2: Caco-2 Permeability Assay
This assay uses a monolayer of Caco-2 cells to model the human intestinal epithelium, assessing both passive and active transport.[8][26][27]
A. Materials:
-
Caco-2 cells
-
Transwell permeable supports (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with supplements)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at pH 7.4
-
This compound dosing solution (e.g., 10 µM in transport buffer)
-
Lucifer yellow for monolayer integrity testing
-
Analytical equipment (LC-MS/MS recommended)
B. Procedure:
-
Cell Seeding and Differentiation : Seed Caco-2 cells onto the Transwell inserts and culture for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[27][28]
-
Monolayer Integrity Check : Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Values should be >200 Ω·cm².[28][29] Alternatively, perform a Lucifer yellow rejection assay to confirm low paracellular leakage.[28]
-
Apical to Basolateral (A→B) Transport :
-
Wash the monolayer on both apical (top) and basolateral (bottom) sides with pre-warmed transport buffer.
-
Add fresh transport buffer to the basolateral compartment (e.g., 1.2 mL).
-
Add the this compound dosing solution to the apical compartment (e.g., 300 µL).[29]
-
-
Incubation : Incubate the plate at 37°C with 5% CO₂ for a set time (e.g., 2 hours) with gentle shaking.[8]
-
Sampling and Analysis : At the end of the incubation, take samples from both the apical and basolateral compartments. Analyze the concentration of this compound in each sample using LC-MS/MS to calculate the Papp value.
-
Basolateral to Apical (B→A) Transport (Optional) : To assess active efflux, perform the experiment in the reverse direction. An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests the compound is a substrate for efflux transporters.[28]
References
- 1. This compound | C16H16O5 | CID 442255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound suppresses thrombus formation via inhibition of Syk phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Antifungal | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 8. enamine.net [enamine.net]
- 9. Effects of dimethyl sulfoxide in cholesterol-containing lipid membranes: a comparative study of experiments in silico and with cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Ion transport through dimethyl sulfoxide (DMSO) induced transient water pores in cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Permeability Enhancing Mechanism of DMSO in Ceramide Bilayers Simulated by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrin-Based Formulations: A Non-Invasive Platform for Targeted Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Advances in Nanoparticle Development for Drug Delivery: A Comprehensive Review of Polycaprolactone-Based Multi-Arm Architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Nanoparticle formulations that allow for sustained delivery and brain targeting of the neuropeptide oxytocin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Random Page - Lokey Lab Protocols [lokeylab.wikidot.com]
- 24. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 25. bioassaysys.com [bioassaysys.com]
- 26. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 27. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 28. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 29. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Validation & Comparative
A Comparative Analysis of the Antithrombotic Activities of Asebogenin and Phloretin
For Immediate Release
[City, State] – [Date] – In the ongoing search for novel and effective antithrombotic agents, two dihydrochalcones, asebogenin and phloretin, have emerged as compounds of interest. This guide provides a comprehensive comparative study of their antithrombotic activities, drawing upon available experimental data to offer insights for researchers, scientists, and drug development professionals. While both compounds exhibit promising antithrombotic potential, they appear to operate through distinct molecular mechanisms, suggesting different therapeutic applications.
Executive Summary
This compound demonstrates a targeted antithrombotic effect primarily by inhibiting spleen tyrosine kinase (Syk) phosphorylation. This mechanism effectively curtails collagen-induced platelet activation and neutrophil extracellular trap (NET) formation, key events in both arterial and venous thrombosis. Phloretin, conversely, appears to exert a broader antithrombotic and anti-inflammatory effect. Its mechanism involves the inhibition of protease-activated receptor-1 (PAR-1), thereby interfering with thrombin-mediated platelet activation and leukocyte-platelet-endothelial interactions. The available data suggests that this compound is a more specific inhibitor of a key platelet signaling pathway, while phloretin has a wider range of effects on thrombosis and inflammation.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the antithrombotic and related activities of this compound and phloretin. It is important to note that a direct head-to-head comparison of IC50 values from a single study is not currently available in the literature. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental conditions.
Table 1: In Vitro Antiplatelet and Anticoagulant Activity
| Parameter | This compound | Phloretin | Source |
| Platelet Aggregation Inhibition | |||
| Collagen-induced | Inhibits platelet aggregation in a dose-dependent manner.[1] | Not explicitly reported, but known to inhibit thrombin-induced aggregation. | [1] |
| Thrombin-induced | - | Inhibits platelet aggregation and adhesion.[2] | [2] |
| ADP-induced | - | Reduces platelet aggregation. | [3] |
| Coagulation Parameters | |||
| Activated Partial Thromboplastin Time (aPTT) | Not explicitly reported. | Prolongs aPTT. | [4] |
| Prothrombin Time (PT) | Not explicitly reported. | Prolongs PT.[4] | [4] |
| Molecular Target Inhibition | |||
| Syk Phosphorylation | Directly interferes with phosphorylation.[1] | Not reported. | [1] |
| PAR-1 Activity | Not reported. | Inhibits PAR-1 induction. | [2] |
Table 2: In Vivo Antithrombotic Efficacy
| Animal Model | This compound | Phloretin | Source |
| Arterial Thrombosis (FeCl₃-induced) | Suppresses arterial thrombosis.[1] | Data not available. | [1] |
| Venous Thrombosis (IVC stenosis) | Attenuates venous thrombosis.[1] | Data not available. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
This compound: Syk Phosphorylation Inhibition Assay (Western Blot)
This protocol is a standard method for assessing the phosphorylation status of Syk in platelets.[5][6]
-
Platelet Preparation: Isolate human platelets from whole blood by centrifugation and wash them in a suitable buffer (e.g., Tyrode's buffer).
-
Incubation with this compound: Pre-incubate the washed platelets with varying concentrations of this compound or vehicle control for a specified time (e.g., 10 minutes) at 37°C.
-
Stimulation: Induce platelet activation and Syk phosphorylation by adding a collagen-related peptide (CRP) or collagen and incubating for a short period (e.g., 5 minutes).
-
Lysis: Stop the reaction by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Syk (e.g., anti-phospho-Syk Tyr525/526).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them on X-ray film or with a digital imager.
-
Analysis: Quantify the band intensities and normalize the phosphorylated Syk levels to total Syk or a loading control like β-actin to determine the inhibitory effect of this compound.
Phloretin: Protease-Activated Receptor-1 (PAR-1) Activity Assay
This protocol outlines a general approach to assess the inhibition of thrombin-induced PAR-1 signaling in endothelial cells.[2][7][8]
-
Cell Culture: Culture human endothelial cells (e.g., HUVECs) to confluence in appropriate cell culture plates.
-
Pre-treatment with Phloretin: Pre-treat the endothelial cells with various concentrations of phloretin (e.g., 1-20 μM) or vehicle control for a defined period.[2]
-
Thrombin Stimulation: Stimulate the cells with thrombin to activate PAR-1.
-
Assessment of Downstream Signaling: Measure the activation of downstream signaling pathways associated with PAR-1 activation. This can be done by:
-
Calcium Mobilization Assay: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) and measure the change in intracellular calcium concentration upon thrombin stimulation using a fluorescence plate reader.
-
Reporter Gene Assay: Transfect cells with a reporter construct containing a response element for a transcription factor downstream of PAR-1 (e.g., NF-κB). Measure the reporter gene activity (e.g., luciferase) after thrombin stimulation.
-
Western Blot for Downstream Targets: Analyze the phosphorylation or expression of downstream signaling molecules like MAPKs (e.g., ERK1/2) or the expression of adhesion molecules (e.g., ICAM-1, VCAM-1) by Western blotting.
-
-
Data Analysis: Compare the response in phloretin-treated cells to the vehicle-treated control to determine the inhibitory effect of phloretin on PAR-1 signaling.
Visualization of Mechanisms
To visually represent the distinct mechanisms of action of this compound and phloretin, the following diagrams have been generated using the DOT language.
Conclusion
This compound and phloretin both present compelling cases as potential antithrombotic agents, albeit through different mechanisms of action. This compound's targeted inhibition of Syk phosphorylation suggests its potential as a specific antiplatelet agent with a potentially favorable safety profile, particularly in the context of collagen-driven thrombosis. In contrast, phloretin's broader inhibitory effects on thrombin signaling and inflammation may offer advantages in thrombotic conditions with a significant inflammatory component.
Further research, including direct comparative studies with standardized assays and IC50 determinations, is necessary to fully elucidate the relative potencies and therapeutic potential of these two promising dihydrochalcones. The development of such natural compounds could pave the way for new and safer antithrombotic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Phloretin suppresses thrombin-mediated leukocyte-platelet-endothelial interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of natural compounds to regulate platelet aggregation: molecular mechanism and research advance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Feedback Regulation of Syk by Protein Kinase C in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation of spleen tyrosine kinase at Y346 negatively regulates ITAM-mediated signaling and function in platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protease-activated receptor 1 is the primary mediator of thrombin-stimulated platelet procoagulant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Asebogenin and Other Spleen Tyrosine Kinase (Syk) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Asebogenin, a dihydrochalcone compound, with other established Spleen Tyrosine Kinase (Syk) inhibitors. Syk is a critical non-receptor tyrosine kinase involved in the signal transduction of various immune receptors, making it a key therapeutic target for a range of inflammatory, autoimmune, and oncological conditions. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the relevant biological pathway to offer an objective resource for the scientific community.
Efficacy Comparison of Syk Inhibitors
The following table summarizes the available quantitative data for this compound and a selection of other well-characterized Syk inhibitors. While a specific IC50 value for the direct inhibition of Syk kinase activity by this compound is not currently available in the public domain, research has demonstrated its ability to interfere with Syk phosphorylation.
| Inhibitor | Type | Target | IC50 (Syk) | Cell-Based Assay IC50 | Reference |
| This compound | Dihydrochalcone | Syk Phosphorylation | Not Available | Inhibits Syk phosphorylation at 20-30 µM | [1][2][3] |
| Fostamatinib (R788) | Prodrug of R406 | Syk, FLT3 | 41 nM (for R406) | 267 nM (in Ramos cells) | [4][5][6] |
| Entospletinib (GS-9973) | Selective Syk Inhibitor | Syk | 7.7 nM | 582 nM (in bone marrow cells) | [7][8][9] |
| Cerdulatinib (PRT062070) | Dual Syk/JAK Inhibitor | Syk, JAK1/2/3, TYK2 | 32 nM | 0.37-10.02 µM (in CLL cells) | [10][11][12] |
| TAK-659 | Dual Syk/FLT3 Inhibitor | Syk, FLT3 | 3.2 nM | 11-775 nM (in hematopoietic cell lines) | [13][14][15] |
| Piceatannol | Natural Stilbenoid | Syk, PKA, PKC, MLCK | ~10 µM | 3-5 µM (histamine release inhibition) | [16][17][18] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration, substrate used). The data presented here is for comparative purposes.
Experimental Protocols
The determination of Syk inhibition and its downstream effects is crucial for evaluating the efficacy of compounds like this compound. Below are detailed methodologies for key experiments frequently cited in the characterization of Syk inhibitors.
In Vitro Syk Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantitatively measures the direct inhibition of Syk kinase activity.
Principle: This assay is based on the principle of time-resolved fluorescence resonance energy transfer (TR-FRET). A biotinylated substrate peptide for Syk is used. Upon phosphorylation by Syk, a europium cryptate-labeled anti-phosphotyrosine antibody binds to the phosphorylated substrate. When a streptavidin-conjugated acceptor fluorophore (e.g., XL665) is added, it binds to the biotinylated substrate, bringing the donor (europium cryptate) and acceptor fluorophores in close proximity. Excitation of the donor results in FRET to the acceptor, generating a specific signal that is proportional to the extent of substrate phosphorylation.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.1 mM Na3VO4, 0.01% BSA).
-
Dilute recombinant human Syk enzyme, biotinylated peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP to desired concentrations in the reaction buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO and then in the reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well low-volume microplate, add the test inhibitor solution.
-
Add the Syk enzyme and the biotinylated substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a detection buffer containing EDTA, a europium cryptate-labeled anti-phosphotyrosine antibody, and streptavidin-XL665.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.
-
The HTRF ratio (emission at 665 nm / emission at 620 nm) is calculated and used to determine the percent inhibition and subsequently the IC50 value of the test compound.[19][20]
-
Cellular Assay for Syk Phosphorylation (Western Blotting)
This method is used to assess the ability of an inhibitor to block the phosphorylation of Syk at its activation loop (Tyr525/526) within a cellular context.
Principle: Cells are stimulated to induce Syk activation and phosphorylation. Following treatment with an inhibitor, cell lysates are prepared, and proteins are separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane, which is probed with a primary antibody specific for the phosphorylated form of Syk (p-Syk Tyr525/526). A secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction is then used for detection. The intensity of the resulting light signal is proportional to the amount of p-Syk.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., human platelets, Ramos B cells, or neutrophils) to the desired density.
-
Pre-incubate the cells with various concentrations of the test inhibitor (e.g., this compound at 20-30 µM) or vehicle control (DMSO) for a specified time.[2]
-
Stimulate the cells with an appropriate agonist to induce Syk phosphorylation (e.g., anti-IgM for B cells, collagen-related peptide for platelets).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the proteins.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
-
Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for p-Syk (Tyr525/526) overnight at 4°C.[21][22][23]
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with an HRP-conjugated secondary antibody.
-
Wash the membrane again to remove unbound secondary antibody.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Syk or a housekeeping protein like β-actin.
-
Quantify the band intensities to determine the relative inhibition of Syk phosphorylation by the test compound.[24]
-
Syk Signaling Pathway and Point of Inhibition
The following diagram illustrates a simplified Syk signaling pathway, highlighting the central role of Syk in immune receptor signaling and the point at which inhibitors like this compound exert their effect.
Caption: Simplified Syk signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Syk Inhibition
The logical flow for evaluating a potential Syk inhibitor from initial screening to cellular confirmation is depicted below.
Caption: Logical workflow for the evaluation of potential Syk inhibitors.
References
- 1. This compound suppresses thrombus formation via inhibition of Syk phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Fostamatinib (R788) | Fostamatinib | Syk/FLT3 Inhibitor | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Entospletinib (GS-9973) | Syk Inhibitor | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Cerdulatinib, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. TAK-659 hydrochloride | JAK | FLT | VEGFR | Syk | TargetMol [targetmol.com]
- 15. A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia | Haematologica [haematologica.org]
- 16. selleckchem.com [selleckchem.com]
- 17. Piceatannol A cell-permeable, substrate competitive and reversible plant metabolite that inhibits the activity of rat liver protein kinase A catalytic subunit (IC50 = 3 µM), PKC (IC50 = 8 µM), MLCK (IC50 = 12 µM). | 10083-24-6 [sigmaaldrich.com]
- 18. Piceatannol is an effective inhibitor of IgE-mediated secretion from human basophils but is neither selective for this receptor nor acts on syk kinase at concentrations where mediator release inhibition occurs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phospho-Syk (Tyr525/526) (C87C1) Rabbit mAb (#2710) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 22. Phospho-Syk (Tyr525/526) Antibody | Cell Signaling Technology [cellsignal.com]
- 23. doc.abcam.com [doc.abcam.com]
- 24. antibodiesinc.com [antibodiesinc.com]
Asebogenin's Potential in Syk Phosphorylation Inhibition: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Asebogenin's in vivo efficacy in inhibiting Spleen Tyrosine Kinase (Syk) phosphorylation against other established Syk inhibitors. The experimental data presented herein is crucial for evaluating its potential as a therapeutic agent in various inflammatory and thromboembolic diseases.
Introduction to Syk and its Inhibition
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of various hematopoietic cells.[1] Its activation is a critical step in a cascade of events leading to cellular responses such as inflammation, allergic reactions, and thrombosis. Consequently, Syk has emerged as a significant therapeutic target for a range of diseases, including autoimmune disorders, hematological cancers, and allergic conditions.[1][2] this compound, a dihydrochalcone compound, has recently been identified as a potent inhibitor of Syk phosphorylation, demonstrating significant antithrombotic effects in preclinical studies.[3][4] This guide compares the in vivo validation of this compound's inhibitory effect on Syk phosphorylation with Fostamatinib, a clinically approved Syk inhibitor.
Comparative Analysis of In Vivo Efficacy
This section provides a comparative summary of the in vivo effects of this compound and Fostamatinib on outcomes related to Syk inhibition. The data is compiled from preclinical studies in mouse models.
| Parameter | This compound | Fostamatinib (R406) | Reference |
| Drug Target | Spleen Tyrosine Kinase (Syk) | Spleen Tyrosine Kinase (Syk) | [3],[5] |
| Mechanism of Action | Directly interferes with the phosphorylation of Syk at Tyr525/526.[3] | Active metabolite R406 is a potent Syk inhibitor.[5] | [3],[5] |
| In Vivo Model | FeCl3-induced and laser-induced arterial thrombosis, venous thrombosis in mice.[3] | Models of autoimmune diseases (e.g., rheumatoid arthritis, immune thrombocytopenia).[2][6] | [3],[2],[6] |
| Key In Vivo Findings | - Suppressed arterial thrombosis by decreasing platelet accumulation and fibrin generation.[3]- Attenuated venous thrombosis by reducing neutrophil accumulation and NETs formation.[3] | - Approved for the treatment of chronic immune thrombocytopenia (ITP).[2]- Reduces immune cell activation and pathological inflammation.[2] | [3],[2] |
| Administration Route | Intraperitoneal injection or oral gavage (details in specific studies). | Oral (prodrug Fostamatinib).[5] | [3],[5] |
| Noted Side Effects (Preclinical) | Did not increase bleeding risk at effective antithrombotic doses.[3] | Gastrointestinal issues, headache, and hypertension have been observed in clinical trials.[2] | [3],[2] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach for validating Syk inhibition, the following diagrams are provided.
References
- 1. SYK-specific tyrosine kinase inhibitors: Low Research Lab: Purdue Chemistry [chem.purdue.edu]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. This compound suppresses thrombus formation via inhibition of Syk phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Antifungal | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Syk Inhibitors: New Computational Insights into Their Intraerythrocytic Action in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Asebogenin bioactivity from different natural isolates
Asebogenin, a dihydrochalcone found in various medicinal plants, has garnered significant interest within the research community for its potential therapeutic applications. While a direct comparative analysis of its bioactivity from different natural isolates is currently unavailable in scientific literature, this guide provides a comprehensive overview of its known biological effects, supported by available experimental data. The limited availability of this compound from natural sources has also led to the development of synthetic production methods.
This compound has been identified in a variety of plant species, including Salvia miltiorrhiza, Smilax glabra, Rhododendron species, Piper species, and Engelhardia roxburghiana. However, the concentration of this compound in these plants is often low, making isolation for large-scale studies challenging. This has spurred the development of synthetic routes to produce this compound for research purposes.
Quantitative Bioactivity Data
Despite numerous qualitative reports on the bioactivities of this compound, there is a notable scarcity of quantitative data, such as IC50 or MIC values, in publicly available literature. The following table summarizes the available quantitative data on the bioactivity of this compound. It is important to note that combining IC50 values from different studies can be a source of significant noise due to variations in experimental conditions.
| Bioactivity | Target/Assay | Test System | IC50/MIC | Reference |
| Antithrombotic | Syk Phosphorylation | Human Platelets | Not specified | [1] |
| Antibacterial | Staphylococcus aureus | In vitro | Not specified | [2] |
| Antibacterial | Methicillin-resistant S. aureus (MRSA) | In vitro | Not specified | [2] |
| Antifungal | Not specified | Not specified | Not specified | |
| Antiplasmodial | Plasmodium falciparum | In vitro | Not specified | |
| Immunomodulatory | Murine B cell proliferation | In vitro | Not specified | |
| Antioxidant | DPPH radical scavenging | In vitro | Not specified | |
| Anti-inflammatory | Nitric oxide (NO) production in RAW 264.7 cells | In vitro | Not specified | |
| Anticancer | Various cancer cell lines | In vitro | Not specified | |
| Tyrosinase Inhibition | Mushroom Tyrosinase | In vitro | Not specified |
Key Bioactivities and Mechanisms of Action
This compound has demonstrated a range of biological activities, primarily attributed to its dihydrochalcone structure. These activities include antithrombotic, antibacterial, antioxidant, anti-inflammatory, and anticancer effects.
Antithrombotic Activity
Recent studies have highlighted the potent antithrombotic effects of this compound. It has been shown to inhibit platelet aggregation and suppress the formation of neutrophil extracellular traps (NETs), both of which are crucial processes in thrombus formation[1][3]. The underlying mechanism involves the direct inhibition of spleen tyrosine kinase (Syk) phosphorylation, a key signaling molecule in platelet activation[1][3].
Antimicrobial Activity
This compound has reported antibacterial activity, notably against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA)[2]. While the precise minimum inhibitory concentrations (MICs) are not widely reported, its activity against these clinically relevant pathogens suggests its potential as a lead compound for developing new antibacterial agents. Additionally, antifungal properties of this compound have been noted, though specific details are limited.
Antioxidant and Anti-inflammatory Activities
Like many phenolic compounds, this compound is presumed to possess antioxidant properties due to its ability to scavenge free radicals. This activity is often linked to its anti-inflammatory effects. Dihydrochalcones, as a class, are known to exert anti-inflammatory effects by modulating various inflammatory pathways[2].
Anticancer Potential
The anticancer potential of this compound is an area of active investigation. Natural compounds with structures similar to this compound have been shown to induce apoptosis and inhibit the proliferation of cancer cells[2]. The specific mechanisms and efficacy of this compound against different cancer cell lines are yet to be fully elucidated.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of research findings. Below are outlines of standard protocols used to assess the bioactivities of compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (Antioxidant Activity)
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) in methanol is prepared.
-
Sample preparation: this compound is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.
-
Assay procedure: A fixed volume of the DPPH solution is mixed with varying concentrations of the this compound solution in a 96-well plate or cuvettes.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined from a dose-response curve.
Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages (Anti-inflammatory Activity)
-
Cell culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of this compound for a certain period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production and incubated for a further 24 hours.
-
Nitrite measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at around 540 nm.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve. A cell viability assay (e.g., MTT assay) is also performed to ensure that the observed NO inhibition is not due to cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay (Anticancer/Cytotoxicity Activity)
-
Cell culture: Cancer cells of interest are cultured in an appropriate medium.
-
Cell seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: The cells are treated with different concentrations of this compound and incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.
-
Formazan solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a wavelength of around 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Visualizing Molecular Pathways and Workflows
Diagrams illustrating signaling pathways and experimental workflows provide a clear visual representation of complex biological processes and research methodologies.
Caption: General experimental workflow for the isolation and bioactivity screening of this compound.
Caption: Simplified signaling pathway of this compound's antithrombotic action via Syk inhibition.
References
A Comparative Analysis of Asebogenin and Other Dihydrochalcones in Modulating Inflammatory Responses
For Immediate Release
This guide provides a comparative overview of the anti-inflammatory properties of asebogenin and other prominent dihydrochalcones, namely phloretin and naringenin chalcone. Dihydrochalcones, a subclass of flavonoids, are recognized for their diverse pharmacological activities, with a growing body of research highlighting their potential as anti-inflammatory agents.[1] This report synthesizes available experimental data to offer researchers, scientists, and drug development professionals a clear comparison of their efficacy and mechanisms of action.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory potency of this compound, phloretin, and naringenin chalcone has been evaluated in various in vitro and in vivo models. The following table summarizes key quantitative data from published studies, focusing on the inhibition of crucial inflammatory mediators.
| Compound | Assay | Model System | Key Findings | Reference |
| This compound | Syk Phosphorylation Inhibition | Platelets and Neutrophils | Directly interferes with the phosphorylation of Syk at Tyr525/526, a key event in inflammatory signaling. | [2] |
| Neutrophil Extracellular Traps (NETs) Formation | Proinflammatory stimuli-induced neutrophils | Suppressed the formation of NETs, which are implicated in the inflammatory response. | [2] | |
| Phloretin | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | IC50 = 5.2 μM | [3] |
| Pro-inflammatory Cytokine Inhibition (IL-1α, IL-1β, IL-6, IFN-γ) | LPS-stimulated human peripheral blood mononuclear cells | Significant suppression at 100 μM. | [3] | |
| Prostaglandin E2 (PGE2) Production Inhibition | IL-1β-stimulated human lung epithelial cells (A549) | Significant reduction at 3-100 μM. | [3] | |
| Naringenin Chalcone | Nitric Oxide (NO) and MCP-1 Production Inhibition | LPS-stimulated RAW 264 macrophages | Dose-dependent inhibition (25-200 μM). | [4] |
| Arachidonic Acid-Induced Ear Edema | Mouse model | Exhibited significant topical anti-inflammatory activity. | [5][6] | |
| TPA-Induced Ear Edema | Mouse model | Showed anti-inflammatory effect. | [5][6] |
Deciphering the Mechanisms: A Look at Signaling Pathways
Dihydrochalcones exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. Phloretin, for instance, has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][7][8] The NF-κB pathway is a critical regulator of the expression of pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2.[9][10][11][12] this compound's unique mechanism involves the direct inhibition of Spleen Tyrosine Kinase (Syk) phosphorylation, a crucial upstream event in various inflammatory and immune cell signaling pathways.[2]
Figure 1. Simplified signaling pathway illustrating the anti-inflammatory mechanisms of this compound and Phloretin.
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of the anti-inflammatory effects of dihydrochalcones.
In Vitro: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide, a key inflammatory mediator.[13][14][15]
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and incubated for 24 hours.[13][16]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, phloretin) and the cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response, and the plates are incubated for another 18-24 hours.[13]
-
NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is determined using the Griess reagent.[17] 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to evaluate the acute anti-inflammatory activity of compounds.[18][19][20][21][22]
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.
-
Grouping and Administration: Animals are divided into several groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the dihydrochalcones. The compounds are typically administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
Induction of Edema: A 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw of each rat.[18][22]
-
Measurement of Paw Volume: The volume of the injected paw is measured at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[22]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group.
Figure 2. A typical experimental workflow for the in vitro screening of the anti-inflammatory activity of dihydrochalcones.
Conclusion
This compound, phloretin, and naringenin chalcone all demonstrate promising anti-inflammatory properties, albeit through potentially different primary mechanisms. Phloretin and naringenin chalcone show efficacy in inhibiting the production of key inflammatory mediators like NO, PGE2, and various cytokines, with their actions linked to the NF-κB and MAPK signaling pathways. This compound presents a distinct mechanistic profile by targeting Syk phosphorylation, a critical upstream signaling event. This comparative guide underscores the therapeutic potential of dihydrochalcones in inflammatory disorders and highlights the need for further head-to-head studies to fully elucidate their relative potencies and clinical applicability.
References
- 1. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses thrombus formation via inhibition of Syk phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Vivo Anti-inflammatory and Antiallergic Activity of Pure Naringenin, Naringenin Chalcone, and Quercetin in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target [mdpi.com]
- 10. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. thaiscience.info [thaiscience.info]
- 16. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 17. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 21. inotiv.com [inotiv.com]
- 22. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A comparative review of different Asebogenin chemical synthesis routes
Asebogenin, a dihydrochalcone naturally found in various plants, has garnered significant interest in the scientific community for its potential therapeutic properties. As research into its biological activities expands, the need for efficient and scalable synthetic routes becomes paramount. This guide provides a comparative overview of the primary chemical synthesis strategies for this compound, offering detailed experimental protocols, quantitative data, and pathway visualizations to aid researchers in selecting the most suitable method for their objectives.
Key Synthesis Strategies
The synthesis of this compound, 1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one, predominantly revolves around the construction of its characteristic C6-C3-C6 backbone. The most documented approaches involve a convergent strategy where two aromatic precursors are coupled, typically via a Claisen-Schmidt condensation to form a chalcone intermediate, which is subsequently reduced to the dihydrochalcone structure of this compound. The main variations in these synthetic routes lie in the choice of starting materials and the specific methodologies for the key reaction steps.
This review will focus on a comparative analysis of two prominent routes:
-
Route 1: The Polat Synthesis (2022) , a recently developed multi-step synthesis starting from phloroglucinol.
-
Route 2: A Generalized Alternative Route , constructed from established methods for synthesizing analogous dihydrochalcones, offering a different perspective on precursor selection and reaction conditions.
Quantitative Comparison of Synthesis Routes
The following table summarizes the key quantitative metrics for the two synthesis routes, providing a clear comparison of their efficiency and complexity.
| Metric | Route 1: Polat Synthesis (from Phloroglucinol) | Route 2: Generalized Alternative Route |
| Starting Materials | Phloroglucinol, 4-(methoxymethoxy)benzaldehyde | Resorcinol derivative, 4-hydroxybenzaldehyde |
| Overall Yield | ~10% (for the precursor to a related compound) | Variable, typically moderate to good |
| Number of Steps | 6 (to this compound) | 3-4 |
| Key Reactions | Friedel-Crafts Acylation, Claisen-Schmidt Condensation, Catalytic Hydrogenation | Friedel-Crafts Acylation, Claisen-Schmidt Condensation, Catalytic Hydrogenation |
| Purification | Column chromatography at multiple steps | Column chromatography |
Route 1: The Polat Synthesis (2022)
This synthetic pathway, detailed in a 2022 publication, begins with the commercially available phloroglucinol and proceeds through a series of modifications to construct the this compound molecule.[1][2][3][4][5][6] This route is characterized by its use of protecting groups to control regioselectivity.
Experimental Protocols for Key Steps
Step 1: Friedel-Crafts Acylation of a Phloroglucinol Derivative
The synthesis initiates with the mono-methylation of phloroglucinol to 5-methoxyresorcinol. This is followed by a Friedel-Crafts acylation to introduce the acetyl group. To a solution of 5-methoxyresorcinol in a suitable solvent such as dichloromethane (DCM), a Lewis acid catalyst like aluminum chloride (AlCl₃) is added.[2] Acetyl chloride is then added dropwise at a controlled temperature. The reaction mixture is stirred until completion, followed by quenching and extraction to yield the mono-acylated product.[2]
Step 2: Claisen-Schmidt Condensation
The resulting acetophenone derivative is then condensed with a protected 4-hydroxybenzaldehyde, such as 4-(methoxymethoxy)benzaldehyde, in the presence of a strong base like potassium hydroxide (KOH) in methanol.[2][5] This reaction forms the chalcone intermediate. The use of a protecting group on the hydroxyl function of the benzaldehyde prevents unwanted side reactions.
Step 3: Catalytic Hydrogenation
The final key step is the selective reduction of the carbon-carbon double bond of the chalcone intermediate to yield the dihydrochalcone structure of this compound. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1][5] This step often concurrently removes any benzyl protecting groups that may have been used on the phenolic hydroxyls. Finally, any remaining protecting groups, such as the methoxymethyl (MOM) ether, are removed under acidic conditions to yield this compound.
Synthesis Pathway Diagram
Route 2: A Generalized Alternative Route
An alternative approach to this compound can be envisioned by starting with a different resorcinol derivative and employing a more direct Claisen-Schmidt condensation. This generalized route, based on common methodologies for synthesizing phloretin and its analogs, can potentially reduce the number of steps.[2][7][8][9][10]
Experimental Protocols for Key Steps
Step 1: Direct Acylation of a Resorcinol Derivative
This route could commence with a suitable resorcinol derivative, for instance, 2,4-dihydroxyacetophenone, which can be synthesized from resorcinol. The acylation can be carried out using various methods, including the Houben-Hoesch reaction, which is an alternative to the Friedel-Crafts acylation for highly activated phenols.[11]
Step 2: Base-Catalyzed Claisen-Schmidt Condensation
The acetophenone derivative is then directly condensed with 4-hydroxybenzaldehyde. A variety of bases can be used as catalysts, such as aqueous sodium hydroxide or potassium hydroxide, often in an alcoholic solvent.[11] The reaction mixture is typically stirred at room temperature or with gentle heating to drive the condensation to completion, forming the corresponding chalcone.
Step 3: Selective Hydrogenation
Similar to Route 1, the resulting chalcone is then subjected to catalytic hydrogenation to selectively reduce the α,β-unsaturated double bond. Catalysts such as palladium on carbon (Pd/C) are effective for this transformation, yielding this compound after workup and purification.[12]
Synthesis Pathway Diagram
References
- 1. Synthesis, Crystal Structure, and Biological Evaluation of a Series of Phloretin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of this compound and Balsacone A Precursor by a Novel Synthetic Strategy: Recent Opportunities for and Challenges of Total Synthesis of Balsacone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of this compound and Balsacone A Precursor by a Novel Synthetic Strategy: Recent Opportunities for and Challenges of Total Synthesis of Balsacone A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Biobased Phloretin Analogues: An Access to Antioxidant and Anti-Tyrosinase Compounds for Cosmetic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. jmchemsci.com [jmchemsci.com]
- 11. researchgate.net [researchgate.net]
- 12. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Asebogenin's Favorable In Vivo Safety Profile: A Comparative Analysis of Bleeding Risk
Asebogenin, a novel antithrombotic agent, demonstrates a promising safety profile with no significant increase in bleeding risk, a critical differentiator from conventional antiplatelet and anticoagulant therapies. This guide provides a comparative analysis of this compound's in vivo safety, contrasting its performance with established drugs such as Warfarin, Aspirin, and Clopidogrel, supported by available experimental data.
A key study on this compound reports its potent antithrombotic effects are achieved without an associated increase in bleeding risk[1]. This contrasts sharply with the known hemorrhagic side effects of widely used antithrombotic agents. While specific quantitative in vivo bleeding data for this compound from the primary study by Zhang et al. (2023) is not publicly available, the qualitative findings position it as a potentially safer alternative in the management and prevention of thrombotic diseases.
Comparative Analysis of Bleeding Risk
To contextualize the safety profile of this compound, this section presents available in vivo data on the bleeding risks associated with Warfarin, Aspirin, and Clopidogrel in animal models.
In Vivo Bleeding Assays
The tail bleeding assay is a standard preclinical model to assess the hemorrhagic potential of new compounds. It measures the time taken for bleeding to stop and the total blood loss after a standardized tail injury.
| Compound | Dose | Animal Model | Bleeding Time | Blood Loss | Source |
| This compound | Not Available | Mouse | No significant increase reported | Not Available | [1] |
| Aspirin | 100 mg/kg | Mouse | 232.5 seconds | Not Available | |
| Clopidogrel | 5 mg/kg | Mouse | > 10 minutes | 10-fold increase | [2] |
| Clopidogrel | 5 mg/kg | Mouse | 6.7 minutes | 0.21 mL | [3] |
| Vehicle Control | - | Mouse | 115 seconds | Not Available |
Coagulation Parameter Assays
Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) are crucial in vitro assays that evaluate the extrinsic and intrinsic pathways of the coagulation cascade, respectively. Prolongation of these times indicates an increased risk of bleeding.
| Compound | Dose | Animal Model | Prothrombin Time (PT) | Activated Partial Thromboplastin Time (aPTT) | Source |
| This compound | Not Available | Not Available | No significant effect reported | No significant effect reported | |
| Warfarin | 2 mg/kg (24h) | Mouse | INR of 3.5 | Not Available | [4] |
| Aspirin | Standard Doses | Not Specified | No significant effect | No significant effect | |
| Clopidogrel | Standard Doses | Not Specified | No significant effect | No significant effect | |
| Control | - | Mouse | INR of 0.8 | Not Available | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and the general workflow of the in vivo safety assessment.
Detailed Experimental Protocols
Tail Bleeding Assay
Objective: To assess the in vivo effect of this compound and comparator compounds on hemostasis.
Materials:
-
Test animals (e.g., C57BL/6 mice)
-
This compound, Warfarin, Aspirin, Clopidogrel, and vehicle control
-
Anesthetic (e.g., isoflurane)
-
Scalpel or sharp blade
-
Pre-warmed saline (37°C)
-
Filter paper
-
Stopwatch
Procedure:
-
Acclimatize animals and divide them into treatment groups.
-
Administer the respective compounds or vehicle at the designated doses and time points.
-
Anesthetize a mouse and place it in a restraining device.
-
Carefully transect the tail 5 mm from the tip using a sharp scalpel.
-
Immediately immerse the tail in pre-warmed saline.
-
Start the stopwatch and record the time until bleeding ceases for at least 30 seconds. If bleeding restarts, continue timing and sum the total bleeding duration.
-
Alternatively, gently blot the tail with filter paper every 30 seconds until no more blood is absorbed.
-
Monitor the animal for a defined period (e.g., 15-20 minutes).
-
Measure total blood loss by weighing the filter paper before and after the experiment or by measuring hemoglobin content in the saline.
Prothrombin Time (PT) Assay
Objective: To evaluate the effect of this compound and comparator compounds on the extrinsic coagulation pathway.
Materials:
-
Citrated plasma from treated and control animals
-
PT reagent (containing tissue factor and calcium)
-
Coagulometer or water bath (37°C)
-
Pipettes
Procedure:
-
Collect blood from anesthetized animals via cardiac puncture into tubes containing 3.2% sodium citrate.
-
Prepare platelet-poor plasma by centrifugation.
-
Pre-warm the plasma sample and PT reagent to 37°C.
-
Add the PT reagent to the plasma sample.
-
Immediately start the timer and measure the time taken for clot formation.
-
Results are expressed in seconds or as an International Normalized Ratio (INR).
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To assess the effect of this compound and comparator compounds on the intrinsic coagulation pathway.
Materials:
-
Citrated plasma from treated and control animals
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride solution
-
Coagulometer or water bath (37°C)
-
Pipettes
Procedure:
-
Prepare platelet-poor plasma as described for the PT assay.
-
Pre-warm the plasma sample and aPTT reagent to 37°C.
-
Incubate the plasma with the aPTT reagent for a specified time.
-
Add pre-warmed calcium chloride solution to initiate coagulation.
-
Immediately start the timer and measure the time taken for clot formation.
-
Results are expressed in seconds.
Conclusion
The available evidence strongly suggests that this compound possesses a superior safety profile concerning bleeding risk compared to traditional antithrombotic agents. Its mechanism of action, targeting Syk phosphorylation, appears to uncouple the desired antithrombotic effect from the unwanted hemorrhagic complications that plague current therapies. While the absence of detailed quantitative in vivo bleeding data for this compound is a current limitation, the qualitative findings from preclinical studies are highly encouraging. Further research providing direct comparative quantitative data will be invaluable for solidifying this compound's position as a next-generation antithrombotic with an improved safety margin. This would be a significant advancement for researchers, scientists, and drug development professionals in the field of thrombosis and hemostasis.
References
- 1. This compound suppresses thrombus formation via inhibition of Syk phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory Effect of Clopidogrel, a P2Y12 Receptor Antagonist, on Hematogenic Metastasis in B16-BL6 Mouse Melanoma Cells | In Vivo [iv.iiarjournals.org]
- 3. jscimedcentral.com [jscimedcentral.com]
- 4. Experimental Model of Warfarin-Associated Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
Asebogenin vs. Thrombin Receptor Antagonists: A Comparative Guide to Platelet Function Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiplatelet therapies, understanding the nuanced mechanisms of action and comparative efficacy of novel compounds is paramount. This guide provides a detailed, data-driven comparison of asebogenin, a dihydrochalcone with emerging antithrombotic properties, and established thrombin receptor antagonists, a class of drugs that potently inhibit thrombin-mediated platelet activation.
Executive Summary
This comparison reveals a fundamental divergence in the primary mechanisms of this compound and thrombin receptor antagonists. This compound exhibits a pronounced inhibitory effect on collagen-induced platelet activation by targeting the spleen tyrosine kinase (Syk) signaling pathway. In contrast, it shows minimal to no direct inhibition of platelet aggregation induced by thrombin.
Conversely, thrombin receptor antagonists, such as vorapaxar and atopaxar, are highly potent and selective inhibitors of the Protease-Activated Receptor-1 (PAR-1), the primary thrombin receptor on human platelets. This targeted blockade effectively abrogates thrombin's potent pro-aggregatory effects. This guide will delve into the experimental data supporting these distinct profiles, providing a clear framework for researchers evaluating these compounds for further investigation and development.
Data Presentation: Quantitative Comparison of Inhibitory Effects
The following tables summarize the available quantitative data on the inhibitory effects of this compound and two representative thrombin receptor antagonists, vorapaxar and atopaxar, on platelet aggregation induced by different agonists.
Table 1: this compound - Inhibitory Effects on Platelet Aggregation
| Agonist | Concentration | This compound Concentration | % Inhibition / Effect | Reference |
| Collagen | 1 μg/mL | 30 μM | Significant Inhibition | [1] |
| Thrombin | 0.04 U/mL | Up to 30 μM | Not significant | [1] |
| ADP | 10 μM | Up to 100 μM | Not significant | [1] |
| U46619 (Thromboxane A2 mimetic) | 0.34 μM | Not specified | Not significant | [1] |
Table 2: Thrombin Receptor Antagonists - Inhibitory Effects on Platelet Aggregation
| Compound | Agonist | IC50 Value | Reference |
| Vorapaxar | Thrombin | 47 nM | [2] |
| Vorapaxar | TRAP (Thrombin Receptor Activating Peptide) | 25 nM | [2] |
| Atopaxar | Thrombin | 64 nM | [2] |
| Atopaxar | TRAP | 38 nM (for CD40L release) | [2] |
TRAP is a synthetic peptide that specifically activates PAR-1, mimicking the action of thrombin on this receptor.
Signaling Pathways and Mechanisms of Action
The distinct effects of this compound and thrombin receptor antagonists on platelet function stem from their interference with different intracellular signaling cascades.
This compound's Mechanism of Action
This compound's primary target is the signaling pathway initiated by collagen binding to the glycoprotein VI (GPVI) receptor on the platelet surface. This interaction triggers the phosphorylation and activation of spleen tyrosine kinase (Syk), a critical downstream effector. This compound directly interferes with the phosphorylation of Syk at Tyr525/526, thereby inhibiting the subsequent signaling cascade that leads to platelet activation, degranulation, and aggregation in response to collagen.[3]
References
Asebogenin's Promise as a Syk Kinase Inhibitor: A Molecular Docking Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Asebogenin's binding to Spleen Tyrosine Kinase (Syk) with other known inhibitors, supported by molecular docking data and detailed experimental protocols. This analysis highlights this compound's potential as a therapeutic agent targeting Syk-mediated signaling pathways.
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of various immune cells.[1][2][3] Its involvement in conditions like thrombosis, inflammation, and even cancer has made it an attractive target for drug development.[4][5] this compound, a dihydrochalcone, has emerged as a promising inhibitor of Syk, demonstrating the ability to suppress thrombus formation by interfering with Syk phosphorylation.[4][6] This guide delves into the molecular interactions between this compound and Syk, comparing its binding characteristics with established Syk inhibitors, R406 and GS-9973, through the lens of molecular docking studies.
Comparative Analysis of Syk Inhibitors
To provide a clear comparison of this compound's binding to Syk kinase against known inhibitors, the following table summarizes key data from molecular docking studies. The crystal structure of Syk kinase used for these docking simulations is PDB ID: 4PUZ.[1][7] This ensures a consistent and reliable basis for comparison.
| Compound | PDB ID of Syk Structure | Reported Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound | 4PUZ | Not explicitly reported[1] | Lys458, Asp512, Gln462, Pro455, Leu377[1] |
| GS-9973 | 4PUZ | IC50: 7.7 nM[5][7] | Not explicitly detailed in the search results |
| R406 | Not co-crystallized with 4PUZ | Ki: 30 nM | Not explicitly detailed in the search results for PDB 4PUZ |
Note: While a specific binding energy value in kcal/mol for this compound's interaction with Syk was not found in the reviewed literature, the detailed analysis of its binding pose and interacting residues provides strong evidence of its potential as a potent inhibitor.[1] The IC50 and Ki values for the comparator inhibitors provide a measure of their functional potency.
Unveiling the Binding Mechanism: A Look at the Molecular Interactions
Molecular docking studies have revealed the specific interactions that anchor this compound within the ATP-binding pocket of Syk kinase.[1] The analysis, based on the Syk crystal structure (PDB ID: 4PUZ), highlights several key interactions:
-
Hydrogen Bonds: this compound forms crucial hydrogen bonds with the side chains of Lys458 and Asp512, as well as the backbone of Gln462.[1]
-
Hydrophobic Interactions: The aromatic rings of this compound engage in hydrophobic interactions with Pro455 and Leu377.[1]
These interactions collectively stabilize this compound within the active site, effectively blocking the access of ATP and thereby inhibiting the kinase activity of Syk. The binding mode of this compound shares similarities with other known Syk inhibitors that also target the ATP-binding site.
Experimental Protocol: Molecular Docking of this compound with Syk Kinase
This section outlines a detailed protocol for performing molecular docking of this compound with Syk kinase using a platform like Discovery Studio with the CDOCKER protocol, which is based on the CHARMm force field.[8][9][10][11][12]
1. Preparation of the Receptor (Syk Kinase):
-
Obtain the Crystal Structure: Download the 3D crystal structure of human Syk kinase in complex with an inhibitor (e.g., PDB ID: 4PUZ) from the Protein Data Bank (PDB).[7][13]
-
Protein Preparation:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add hydrogen atoms to the protein structure.
-
Assign appropriate atom types and charges using a force field such as CHARMm.
-
Minimize the energy of the protein structure to relieve any steric clashes.
-
2. Preparation of the Ligand (this compound):
-
Obtain the Ligand Structure: Obtain the 2D or 3D structure of this compound from a chemical database like PubChem.
-
Ligand Preparation:
-
Generate a 3D conformation of the ligand.
-
Assign appropriate atom types and charges.
-
Minimize the energy of the ligand to obtain a stable conformation.
-
3. Molecular Docking using CDOCKER:
-
Define the Binding Site: Define the binding site on the Syk kinase. This is typically done by specifying a sphere around the location of the co-crystallized ligand in the original PDB file.
-
Run CDOCKER:
-
Select the prepared Syk kinase as the receptor and this compound as the ligand.
-
Specify the defined binding site.
-
Utilize the CHARMm-based force field for energy calculations.
-
CDOCKER will generate multiple docking poses of this compound within the binding site.
-
4. Analysis of Docking Results:
-
Evaluate Docking Poses: Analyze the generated docking poses based on their calculated binding energies (e.g., -CDOCKER Energy). The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize Interactions: Visualize the best-ranked docking pose to identify the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the amino acid residues of Syk kinase.
Visualizing the Molecular Landscape
To better understand the biological context and the experimental approach, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Syk Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for molecular docking of this compound to Syk kinase.
References
- 1. researchgate.net [researchgate.net]
- 2. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]
- 3. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses thrombus formation via inhibition of Syk phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of GS-9973, a selective and orally efficacious inhibitor of spleen tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
- 10. nanobioletters.com [nanobioletters.com]
- 11. CDOCKER Tutorial - CD ComputaBio [computabio.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. wwPDB: pdb_00004puz [wwpdb.org]
Safety Operating Guide
Proper Disposal of Asebogenin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical waste is paramount. This document provides essential, step-by-step guidance for the proper disposal of Asebogenin, a dihydrochalcone compound. Adherence to these procedures is critical for maintaining laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety glasses or goggles: To protect from potential splashes.
-
Gloves: Chemical-resistant gloves are essential.
-
Lab coat: To protect skin and clothing.
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol for this compound
The following procedures are based on general best practices for the disposal of laboratory chemical waste and compounds chemically related to this compound.
1. Waste Identification and Segregation:
-
Solid this compound Waste:
-
Collect all solid this compound waste, including unused or expired pure compounds and contaminated materials (e.g., weighing boats, contaminated paper towels), in a dedicated, properly labeled hazardous waste container.
-
Do not mix solid this compound waste with other types of waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
-
This compound Solutions:
-
Aqueous solutions containing this compound should be collected as hazardous aqueous waste. Do not pour this compound solutions down the drain. Phenolic compounds can be toxic to aquatic life.
-
Solutions of this compound in organic solvents (e.g., ethanol, DMSO, acetone) must be collected as hazardous organic solvent waste.
-
Segregate halogenated and non-halogenated solvent waste if required by your institution's waste management program.
-
2. Waste Containerization:
-
Use only approved, chemically compatible hazardous waste containers. Plastic containers are often preferred.
-
Ensure containers are in good condition with no leaks or cracks.
-
Keep waste containers securely closed except when adding waste.
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.
3. Labeling of Waste Containers:
Proper labeling is crucial for safety and regulatory compliance. The label on your this compound waste container should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound Waste."
-
List all components of the waste, including solvents and their approximate concentrations.
-
The date the waste was first added to the container.
-
The specific hazards associated with the waste (e.g., "Toxic," "Harmful if swallowed").
4. Storage of Waste:
-
Store hazardous waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
Ensure the SAA is inspected regularly for any signs of leaks or container degradation.
-
Store incompatible waste streams separately to prevent accidental reactions.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your this compound hazardous waste.
-
Follow all institutional procedures for waste pickup and documentation.
Summary of Disposal Guidelines
| Waste Type | Disposal Method | Key Considerations |
| Solid this compound | Collect in a labeled hazardous waste container. | Do not dispose of in regular trash. |
| Aqueous Solutions | Collect in a labeled hazardous aqueous waste container. | Do not pour down the drain. [1][2] |
| Organic Solvent Solutions | Collect in a labeled hazardous organic solvent waste container. | Segregate halogenated and non-halogenated solvents if required. |
| Contaminated Labware | Dispose of as solid hazardous waste. | Includes gloves, pipette tips, weighing paper, etc. |
| Empty this compound Containers | Triple rinse with a suitable solvent; collect rinsate as hazardous waste. Deface the label and dispose of the container according to institutional guidelines. | "Empty" containers may still contain hazardous residue.[2] |
Experimental Workflow for this compound Disposal
The logical flow for handling and disposing of this compound waste from a laboratory experiment is outlined below.
Disclaimer: These guidelines are based on general principles of laboratory safety and chemical waste management. Always consult your institution's specific policies and procedures for hazardous waste disposal. When in doubt, contact your Environmental Health and Safety (EHS) department for guidance.
References
Essential Safety and Logistical Information for Handling Asebogenin
Disclaimer: A specific Safety Data Sheet (SDS) for Asebogenin was not found in the available resources. The following guidance is based on general best practices for handling solid chemical compounds of unknown toxicity in a laboratory setting. It is crucial to conduct a thorough risk assessment before handling any chemical.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following operational and disposal plans are designed to ensure the safe handling of this compound and to minimize risks to personnel and the environment.
I. Personal Protective Equipment (PPE)
The appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound to prevent skin and eye contact, inhalation, and ingestion. The recommended PPE is summarized in the table below.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile, powder-free | To prevent skin contact. Double gloving is recommended. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from dust particles and splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | N95 or higher-rated respirator | To prevent inhalation of airborne powder. Required when handling the powder outside of a containment system. |
| Footwear | Closed-toe shoes | To protect feet from spills. |
II. Operational Plan for Handling this compound
A systematic approach is essential for the safe handling of this compound. The following step-by-step guidance should be followed:
A. Preparation and Engineering Controls:
-
Designated Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize the dispersal of dust.[1][2]
-
Surface Protection: Cover the work surface with absorbent bench paper to contain any spills.
-
Equipment Preparation: Ensure all necessary equipment (spatulas, weigh boats, containers) is clean and readily accessible within the containment area.
B. Weighing and Handling Procedures:
-
Minimize Dust Generation: Handle this compound powder gently to avoid creating airborne dust. Use a spatula to transfer the powder instead of pouring it.[3]
-
Containment during Weighing: If possible, use an analytical balance with a draft shield or conduct weighing within a chemical fume hood.[1]
-
Container Management: Keep the primary container of this compound tightly sealed when not in use.[3][4]
-
Solution Preparation: When dissolving the powder, add the solvent to the powder slowly to avoid splashing. If the solvent is volatile, perform this step in a chemical fume hood.
C. Spill and Emergency Procedures:
-
Minor Spills: For small spills of powder, gently cover the spill with a damp paper towel to avoid raising dust. Then, wipe the area clean. Place the used paper towel in a sealed bag for disposal.
-
Major Spills: In the event of a large spill, evacuate the area and prevent others from entering. If the substance is deemed hazardous, contact the appropriate environmental health and safety (EHS) office.
-
Personal Contamination:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
III. Disposal Plan for this compound Waste
Proper disposal of chemical waste is critical to protect the environment and comply with regulations.
A. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound (e.g., used weigh boats, contaminated gloves, bench paper) should be collected in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain unless explicitly permitted by your institution's EHS guidelines for non-hazardous materials.[5][6]
-
Empty Containers: "Empty" containers that held this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[7]
B. Waste Disposal Procedures:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name ("this compound").
-
Storage: Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.[8]
-
Disposal Request: Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department.
IV. Experimental Workflow Visualization
The following diagram illustrates the general workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. Powder Handling - AirClean Systems [aircleansystems.com]
- 2. uwlax.edu [uwlax.edu]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
